molecular formula C16H29NO4 B1423784 Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate CAS No. 1022128-75-1

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Cat. No.: B1423784
CAS No.: 1022128-75-1
M. Wt: 299.41 g/mol
InChI Key: RPNRWQCIHFRCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS 1022128-75-1) is a high-purity, multifunctional piperidine derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, integrating two key protective groups: the acid-labile tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and an ethyl ester on the carboxyl group. Its structure, which features an isopropyl substituent at the 4-position, provides steric and electronic modulation that is valuable for constructing complex molecular architectures. The primary research value of this chemical lies in its application as a key scaffold for the synthesis of pharmacologically active compounds. Piperidine rings are a common motif in molecules with central nervous system (CNS) activity, and the protected functional groups on this scaffold allow for selective and sequential derivatization . Researchers can selectively deprotect the Boc group under mild acidic conditions to reveal a secondary amine for further functionalization, or hydrolyze the ethyl ester to access the corresponding carboxylic acid. This makes it a crucial starting material for generating compound libraries or for the step-wise synthesis of specific target molecules, such as analogs of meperidine and other piperidine-based pharmaceuticals . This product is classified with the signal word "Warning" and carries the hazard statement H302 (Harmful if swallowed) . Appropriate precautionary measures, including the use of personal protective equipment, should be observed during handling. It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This chemical is offered with a purity of 97% and above and is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-propan-2-ylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)8-10-17(11-9-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNRWQCIHFRCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693904
Record name 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022128-75-1
Record name 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a specialized derivative of the piperidine scaffold. Due to the compound's novelty, direct experimental data is not extensively available in public literature. This guide establishes a robust predictive framework by utilizing Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4) as a well-characterized reference compound. We will dissect its known properties to forecast the physical behavior of its 4-isopropyl analog. This document is structured to deliver not just data, but a deep, causal understanding of how molecular structure dictates physical properties, supported by field-proven experimental protocols for validation.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological systems. The introduction of substituents at the 4-position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

Specifically, the creation of a quaternary center at the C4-position, as seen in this compound, offers a strategic advantage. It introduces steric bulk that can lock the piperidine ring into a specific chair conformation, potentially enhancing binding affinity to a target protein by reducing the entropic penalty of binding. Furthermore, the isopropyl group increases lipophilicity, which can influence membrane permeability and metabolic stability.

This guide focuses on the foundational physical properties that are critical for any drug development professional to understand before incorporating this molecule into a synthetic workflow or screening cascade.

Core Physicochemical Properties: A Comparative Analysis

The most effective method to understand the properties of this compound is to analyze them in direct comparison to its parent compound, Ethyl 1-Boc-4-piperidinecarboxylate. The addition of a single isopropyl group at the C4 position is the only structural variable, allowing for a clear, cause-and-effect analysis.

PropertyEthyl 1-Boc-4-piperidinecarboxylate (Reference)This compound (Target)Scientific Rationale for Prediction
Molecular Formula C₁₃H₂₃NO₄C₁₆H₂₉NO₄Addition of a C₃H₆ moiety from the isopropyl group.
Molecular Weight 257.33 g/mol 299.41 g/mol Increased molecular mass due to the added isopropyl group.
Appearance Clear colorless to pale yellow liquid[1]Predicted: Clear, colorless to pale yellow liquid/low melting solidThe addition of a non-polar group is unlikely to introduce chromophores. May exist as a low melting solid due to increased mass and potential for crystal packing.
Boiling Point 120-135 °C at 0.5 mmHg[1]Predicted: >135 °C at 0.5 mmHgThe significant increase in molecular weight and surface area enhances van der Waals forces, requiring more energy for vaporization.
Melting Point N/A (Liquid at room temp)[1]Predicted: Requires experimental determinationThe bulky isopropyl group could disrupt efficient crystal lattice packing, leading to a low melting point or amorphous solid state. Conversely, specific intermolecular interactions could facilitate packing and result in a defined melting point.
Density 1.046 g/mL at 25 °C[1]Predicted: ~1.03-1.05 g/mL at 25 °CDensity is a function of mass and volume. While mass increases, the volume also increases. The final value is expected to be similar but requires experimental verification.
Refractive Index (n20/D) 1.458[1]Predicted: ~1.460The refractive index is related to the polarizability of the molecule. The addition of more C-C and C-H bonds will slightly increase polarizability and thus the refractive index.
Solubility Soluble in Chloroform, Ethyl Acetate[1]Predicted: High solubility in Chloroform, Ethyl Acetate, DCM, THF, Hexanes. Decreased solubility in polar protic solvents.The added lipophilic isopropyl group will enhance solubility in a wide range of non-polar and polar aprotic organic solvents while reducing affinity for polar solvents like water or methanol.
Predicted LogP 2.19[2]Predicted: ~3.2 - 3.7LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of lipophilicity. The addition of an isopropyl group typically increases the LogP value by approximately 1.1-1.5 units.

Structural and Spectroscopic Characterization

The identity and purity of the target compound must be unequivocally confirmed through spectroscopic analysis. The key differences compared to the reference compound are predictable and serve as diagnostic handles.

Molecular Structure

Below is the 2D structure of the target molecule, this compound.

Caption: Structure of this compound.

Predicted NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

  • ¹H NMR: The introduction of the isopropyl group will introduce two new, highly diagnostic signals:

    • A septet (or multiplet) integrating to 1H around 1.8-2.2 ppm . This corresponds to the methine proton (-CH) of the isopropyl group, split by the six protons of the two methyl groups.

    • A doublet integrating to 6H around 0.8-1.0 ppm . This corresponds to the two diastereotopic methyl groups (-CH₃) of the isopropyl moiety, split by the single methine proton.

    • The signals for the piperidine ring protons will also shift. The absence of a proton at the C4 position will simplify the spectrum in that region compared to the reference compound.

  • ¹³C NMR: The carbon spectrum will show three additional signals corresponding to the isopropyl group:

    • One methine carbon signal around 30-35 ppm .

    • Two methyl carbon signals (which may be equivalent or non-equivalent depending on the conformational dynamics) around 15-20 ppm .

    • A new quaternary carbon signal for the C4 position of the piperidine ring.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a clear molecular ion peak corresponding to its mass.

  • [M+H]⁺: 299.41 + 1.007 = 300.42

  • [M+Na]⁺: 299.41 + 22.99 = 322.40

Experimental Methodologies for Property Determination

To move from prediction to empirical fact, the following self-validating protocols are recommended. These methods are standard in the pharmaceutical and fine chemical industries and are designed for robustness and reproducibility.

Protocol: Boiling Point Determination by Vacuum Distillation

Causality: High molecular weight organic molecules often have boiling points above their decomposition temperatures at atmospheric pressure. Vacuum distillation lowers the boiling point to a safe, accessible temperature, preventing sample degradation.

G cluster_0 Setup cluster_1 Procedure cluster_2 Result A Assemble short-path distillation apparatus B Place sample in boiling flask with stir bar A->B C Connect to vacuum pump and pressure gauge B->C D Evacuate system to target pressure (e.g., 0.5 mmHg) C->D E Begin heating (oil bath) and stirring D->E F Record temperature when first drop of distillate condenses E->F G Record pressure from gauge F->G H Report boiling point with corresponding pressure G->H

Caption: Workflow for Vacuum Distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all joints.

  • Sample Loading: Charge the boiling flask with the sample (e.g., 5-10 mL) and a magnetic stir bar.

  • System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Include a digital pressure gauge (e.g., Pirani gauge) to monitor the vacuum. Evacuate the system to a stable, low pressure (e.g., 0.5 mmHg).

  • Distillation: Immerse the boiling flask in a heating bath (e.g., silicone oil). Begin stirring and slowly increase the temperature.

  • Data Recording: Observe the distillation head. Record the temperature at which the first drop of condensate forms on the thermometer bulb and falls into the receiving flask. Simultaneously, record the stable pressure from the gauge. This temperature-pressure pair is the boiling point.

Protocol: Solubility Assessment

Causality: Understanding a compound's solubility profile is critical for choosing appropriate solvents for reactions, purification (e.g., crystallization, chromatography), and formulation. This protocol establishes a semi-quantitative measure of solubility.

Step-by-Step Methodology:

  • Preparation: Dispense a precise amount of the compound (e.g., 10 mg) into separate, labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a test solvent (e.g., 0.1 mL) from a range of polarities (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, Hexane).

  • Equilibration: Vortex each vial vigorously for 1-2 minutes. Allow the vials to stand at a controlled temperature (e.g., 25 °C) for 15-30 minutes.

  • Observation: Visually inspect each vial for undissolved solid.

  • Iteration: If the solid has completely dissolved, add another 10 mg of the compound and repeat. If the solid remains, add more solvent in measured increments (e.g., 0.1 mL) until dissolution is achieved.

  • Classification: Classify the solubility based on the amount of solvent required (e.g., Very Soluble: <1 mL; Soluble: 1-10 mL; Sparingly Soluble: 10-100 mL; Insoluble: >100 mL for 10 mg of solute).

G A Weigh 10 mg of compound into multiple vials B Add 0.1 mL of test solvent (e.g., H2O, EtOAc, Hexane) A->B C Vortex and equilibrate at 25 °C B->C D Visually inspect for dissolution C->D E Solid Dissolved D->E Yes F Solid Remains D->F No H Calculate mg/mL and classify solubility E->H G Add more solvent (e.g., 0.1 mL increments) F->G G->C

Caption: Workflow for Solubility Assessment.

Plausible Synthetic Route and Mechanistic Insight

Understanding the synthesis of the target compound provides crucial context. The most logical approach involves the alkylation of the enolate of the reference compound, Ethyl 1-Boc-4-piperidinecarboxylate.

G start Ethyl 1-Boc-4-piperidinecarboxylate step1 Deprotonation at C4 (LDA, THF, -78 °C) start->step1 1. intermediate Lithium Enolate Intermediate step1->intermediate step2 Alkylation (Isopropyl Iodide) intermediate->step2 2. product Ethyl 1-Boc-4-isopropyl- 4-piperidinecarboxylate step2->product

Caption: Plausible Synthetic Pathway.

Causality of Experimental Choices:

  • Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. This is critical because it ensures rapid and complete deprotonation at the alpha-carbon (C4) to form the kinetic enolate, without competing nucleophilic attack at the ester carbonyl.

  • Solvent and Temperature (THF, -78 °C): Tetrahydrofuran (THF) is an inert, polar aprotic solvent that is ideal for stabilizing the lithium enolate. The low temperature (-78 °C, a dry ice/acetone bath) is essential to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control.

  • Electrophile (Isopropyl Iodide): Isopropyl iodide is a suitable electrophile for the Sₙ2 reaction with the enolate. Iodide is an excellent leaving group, facilitating the alkylation step.

Conclusion

While direct experimental data for this compound remains to be published, a robust and scientifically sound profile can be predicted based on fundamental chemical principles and comparison with its well-characterized parent molecule. The addition of the C4-isopropyl group is predicted to increase the molecular weight, boiling point, and lipophilicity of the compound. These predicted properties, combined with the detailed experimental protocols provided herein, offer researchers and drug developers a solid foundation for synthesizing, purifying, and utilizing this promising chemical entity in their work. The ultimate confirmation of these properties awaits empirical validation.

References

A Technical Guide to Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational pre-organization and favorable physicochemical properties make it a privileged motif in drug design. This guide focuses on a specialized derivative, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS No. 1022128-75-1), a valuable building block for creating complex molecules with therapeutic potential. The presence of a quaternary center at the 4-position, substituted with both an isopropyl group and an ethyl carboxylate, offers a unique three-dimensional architecture. This structure is of significant interest for designing agents with high specificity and potency, particularly in areas like analgesics and central nervous system (CNS) therapeutics.[2][3]

This document serves as a technical resource, providing in-depth protocols for the synthesis, purification, and characterization of this compound. It further explores its strategic importance in synthetic campaigns aimed at novel drug candidates, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Analysis

Understanding the fundamental properties of a synthetic building block is critical for its effective use in multi-step syntheses. The key attributes of this compound are summarized below.

PropertyValueSource
CAS Number 1022128-75-1[4]
Molecular Formula C₁₇H₃₁NO₄Derived
Molecular Weight 313.43 g/mol Derived
Appearance Typically a colorless to light yellow oil or low-melting solidGeneral Observation
Boiling Point No data available[5]
Melting Point No data available[5]
Key Structural Features 1. Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group ensures regioselectivity in subsequent reactions by preventing N-alkylation and moderating ring reactivity.[6] 2. Quaternary C4 Center: The 4,4-disubstitution introduces steric bulk and removes the acidic proton alpha to the carbonyl, preventing enolization at this position. 3. Ethyl Ester: Provides a reactive handle for transformations such as hydrolysis, amidation, or reduction.N/A

Synthesis and Purification

The construction of the 4,4-disubstituted piperidine core is a key synthetic challenge. The most logical and widely practiced approach involves the α-alkylation of a pre-existing piperidine ester.

Synthetic Principle: α-Alkylation of an Enolate Intermediate

The synthesis hinges on the deprotonation of the α-carbon of a suitable precursor, Ethyl 1-Boc-4-piperidinecarboxylate, to form a lithium enolate. This potent nucleophile can then react with an alkylating agent, such as 2-iodopropane, to install the isopropyl group at the 4-position. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures is crucial to ensure rapid, quantitative enolate formation while minimizing side reactions like self-condensation or acylation of the base.

Experimental Workflow: Synthesis & Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Precursor: Ethyl 1-Boc-4-piperidinecarboxylate B Dissolve in Anhydrous THF Cool to -78 °C A->B C Generate LDA in situ or add commercial solution B->C D Deprotonation to form Lithium Enolate C->D E Add 2-Iodopropane (Alkylating Agent) D->E F Reaction Quench (e.g., sat. aq. NH4Cl) E->F G Aqueous Work-up F->G H Crude Product in Organic Solvent G->H Proceed to Purification I Silica Gel Column Chromatography H->I J Elute with Hexane/Ethyl Acetate Gradient I->J K Collect & Combine Fractions (Monitored by TLC) J->K L Solvent Removal in vacuo K->L M Purified Product L->M

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of precursor). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 equivalents, typically 2.0 M in THF/heptane/ethylbenzene) to a stirred solution of Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in THF.[7] Stir the resulting mixture at -78 °C for 1 hour. The causality here is critical: pre-cooling and slow addition prevent exothermic reactions, while the 1-hour stir ensures complete deprotonation.

  • Alkylation: Add 2-iodopropane (1.2 equivalents) dropwise to the enolate solution. Maintain the temperature at -78 °C during the addition. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified via flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry (e.g., 95:5).

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%). The polarity is increased slowly to ensure good separation from unreacted starting material and any potential side products.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Isolation: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a purified oil or solid.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized compound. The following data are representative of a successful synthesis.

Overview of Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. Proton NMR confirms the presence of all hydrogen atoms and their connectivity, while Carbon NMR verifies the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common method for this type of molecule, typically showing the [M+H]⁺ or [M+Na]⁺ adducts.

Expected Analytical Data
TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ, ppm)Approximate values in CDCl₃: ~4.1 (q, 2H, -OCH₂ CH₃) ~3.7-3.9 (m, 2H, piperidine N-CH₂ -eq) ~2.8-3.0 (m, 2H, piperidine N-CH₂ -ax) ~1.8-2.0 (m, 1H, -CH (CH₃)₂) ~1.6-1.8 (m, 4H, piperidine CH₂ ) ~1.4 (s, 9H, Boc -C(CH₃ )₃) ~1.2 (t, 3H, -OCH₂CH₃ ) ~0.9 (d, 6H, -CH(CH₃ )₂)
¹³C NMR Chemical Shift (δ, ppm)Approximate values in CDCl₃: ~175 (Ester C=O) ~155 (Boc C=O) ~80 (Boc C (CH₃)₃) ~60 (-OCH₂ CH₃) ~48 (Quaternary C4) ~40 (Piperidine C2/C6) ~35 (Isopropyl C H) ~32 (Piperidine C3/C5) ~28 (Boc -C(CH₃ )₃) ~17 (Isopropyl C H₃) ~14 (-OCH₂CH₃ )
Mass Spec (ESI) m/zExpected [M+H]⁺: 314.23

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a sophisticated building block. Its value lies in providing a rigid, non-planar scaffold that can be elaborated into more complex molecules targeting a variety of biological systems.

Role as a Scaffold for CNS Agents and Analgesics

The 4,4-disubstituted piperidine motif is a well-established pharmacophore in potent analgesics and other CNS-active compounds.[8][9] The geminal substitution at the C4 position can orient other critical pharmacophoric groups in specific vectors, enhancing binding affinity to receptors.

  • Example Application Logic: The ester functionality can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse library of amides. The Boc-protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the resulting secondary amine can be functionalized, for instance, by reductive amination or N-arylation, to introduce further diversity.

Illustrative Synthetic Transformation Workflow

The following diagram illustrates a logical synthetic pathway utilizing the title compound to access a library of diverse final products.

G cluster_ester Ester Modification cluster_amine Amine Modification A Ethyl 1-Boc-4-isopropyl-4- piperidinecarboxylate B Hydrolysis (LiOH) -> Carboxylic Acid A->B D Boc Deprotection (TFA) -> Secondary Amine A->D C Amide Coupling (R-NH2) -> Amide Derivatives B->C F Final Product Library C->F E N-Alkylation / Arylation -> N-Substituted Piperidines D->E E->F

Caption: Synthetic utility of the title compound for library generation.

Safety, Handling, and Storage

As with any laboratory chemical, appropriate safety precautions must be observed.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. For specific hazards, consult the Safety Data Sheet (SDS).[10]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

A Guide to the Comprehensive Structure Elucidation of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Characterization in Modern Drug Discovery

In the landscape of pharmaceutical development, the piperidine scaffold is a cornerstone, integral to a vast array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] The molecule at the center of this guide, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, represents a sophisticated building block, likely designed for constructing complex lead compounds where the quaternary center at the C4 position introduces critical steric and conformational constraints. Its applications could range from developing novel CNS agents to sophisticated enzyme inhibitors.[3][4][5]

Given its role as a high-value intermediate, absolute certainty in its structure is not merely an academic exercise; it is a prerequisite for advancing any drug discovery program. An error in structural assignment can lead to the loss of millions of dollars and months of research. This guide, therefore, is not a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, demonstrating how a multi-technique, cross-validating approach leads to an irrefutable structural assignment. We will explore the "why" behind each experimental choice, detailing a self-validating system that ensures the highest degree of scientific integrity.

Part 1: Foundational Analysis - Molecular Formula and Functional Group Identification

Before delving into the complex connectivity of the molecule, we must first establish its fundamental properties: its elemental composition and the key functional groups it contains. This foundational data provides the constraints within which we will solve the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

The Rationale: Our first action is to determine the precise molecular weight and, by extension, the elemental formula. Low-resolution MS could provide a nominal mass, but HRMS offers the accuracy required to distinguish between isobaric formulas, providing a high-confidence starting point. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for a molecule of this nature, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol containing 0.1% formic acid. The acid promotes protonation, facilitating the formation of the [M+H]⁺ ion.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive Ion

    • Mass Range: 100-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Expected Data & Interpretation: The molecular formula for this compound is C₁₇H₃₁NO₄. The expected data is summarized below.

ParameterExpected Value
Molecular FormulaC₁ H₃₁NO₄
Exact Mass313.2253
Observed [M+H]⁺314.2326

The observation of an ion at m/z 314.2326, corresponding to the protonated molecule, and its correlation to the elemental formula C₁₇H₃₂NO₄⁺ (for the [M+H]⁺ ion) with a mass error of < 5 ppm, provides the first robust piece of evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Rationale: With the elemental formula established, FTIR spectroscopy serves to rapidly confirm the presence of the key functional groups predicted by the proposed structure. This technique is fast, non-destructive, and provides an unmistakable fingerprint of the molecule's covalent bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Apply a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan of the clean crystal prior to sample analysis.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation: The spectrum will be dominated by two strong carbonyl stretching frequencies, which are the most diagnostic features.

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H (Aliphatic) stretch
~1735StrongC=O (Ester) stretch
~1690StrongC=O (Boc-carbamate) stretch
~1240 & ~1160StrongC-O (Ester & Carbamate) stretch

The presence of two distinct carbonyl peaks is critical. The ester carbonyl typically appears at a higher frequency (~1735 cm⁻¹) than the carbamate carbonyl (~1690 cm⁻¹).[6] This dual-peak observation strongly validates the presence of both the ethyl ester and the Boc protecting group.

Part 2: The Core Investigation - Unraveling Connectivity with NMR Spectroscopy

Having confirmed the molecular formula and key functional groups, we now proceed to the most powerful tool for structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy. Our strategy will be hierarchical, starting with 1D techniques to identify all unique proton and carbon environments and then deploying 2D techniques to piece them together.

Workflow for Comprehensive NMR Analysis

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_final Final Confirmation H1 ¹H NMR (Proton Environments & Splitting) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC DEPT DEPT-135 (Carbon Multiplicity) DEPT->HSQC Confirms C-H assignment HMBC HMBC (¹H-¹³C Long-Range Connectivity) COSY->HMBC HSQC->HMBC Anchors long-range correlations Structure Unambiguous Structure HMBC->Structure Key for quaternary centers G cluster_mol H_isopropyl_CH H (isopropyl CH) C4 C4 (quat) H_isopropyl_CH->C4 Connects isopropyl to ring C_isopropyl_CH3 C (isopropyl CH₃) H_isopropyl_CH->C_isopropyl_CH3 H_piperidine_H3_H5 H (piperidine H3/H5) H_piperidine_H3_H5->C4 Confirms C4 position C_ester_CO C (ester C=O) H_piperidine_H3_H5->C_ester_CO Links ester to C4 H_ethyl_CH2 H (ethyl CH₂) H_ethyl_CH2->C_ester_CO Confirms ester structure C_Boc_CO C (Boc C=O) H_piperidine_H2_H6 H (piperidine H2/H6) H_piperidine_H2_H6->C_Boc_CO Links Boc to Nitrogen

References

An In-Depth Technical Guide to Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. This guide provides a detailed technical overview of a specific, functionalized piperidine building block: Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate.

While direct commercial listings for this specific ethyl ester are sparse, its immediate precursor, 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, is a known chemical entity.[4] This whitepaper will, therefore, focus on the synthesis, characterization, and potential applications of this compound, with a practical emphasis on its preparation from its corresponding carboxylic acid. The methodologies and data presented herein are curated to provide researchers and drug development professionals with a robust framework for utilizing this versatile chemical intermediate.

Molecular Properties and Characterization

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. Below is a summary of the key properties of the precursor acid and the calculated properties of the target ethyl ester.

Property1-Boc-4-isopropyl-4-piperidinecarboxylic AcidThis compound (Calculated)
Synonyms 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid1-tert-butyl 4-ethyl 4-isopropylpiperidine-1,4-dicarboxylate
CAS Number 1093396-57-6Not Available
Molecular Formula C₁₄H₂₅NO₄C₁₆H₂₉NO₄
Molecular Weight 271.35 g/mol 299.41 g/mol
Appearance Solid[4]Predicted: Colorless to pale yellow oil
Boiling Point 377.4 ± 35.0 °C at 760 mmHg[4]Predicted: >300 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³[4]Predicted: ~1.05 g/cm³
Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The ethyl ester will be evident from a quartet around 4.1 ppm and a triplet around 1.2 ppm. The isopropyl group will present as a multiplet and two doublets. The piperidine ring protons will appear as a complex series of multiplets. For comparison, the related N-Boc-piperidine-4-carboxylic acid methyl ester shows the Boc singlet at 1.45 ppm.[5]

    • ¹³C NMR : The carbon spectrum will show distinct resonances for the carbonyl carbons of the Boc group and the ethyl ester, as well as the quaternary carbon at the 4-position of the piperidine ring. The carbons of the tert-butyl, ethyl, and isopropyl groups will also have characteristic chemical shifts.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecule [M+H]⁺ and potentially a sodium adduct [M+Na]⁺. Fragmentation patterns would likely involve the loss of the Boc group or components of the ethyl ester. The fragmentation of piperidine alkaloids often involves the neutral loss of substituents.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong carbonyl stretching frequencies for the urethane of the Boc group (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹).

Synthesis and Methodologies

The synthesis of this compound can be logically approached in two main stages: the formation of the 4,4-disubstituted piperidine core and the subsequent esterification of the carboxylic acid.

Part 1: Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

The construction of 4,4-disubstituted piperidines is a well-established area of synthetic chemistry, often employed in the development of analgesic compounds.[7][8][9] A general and plausible synthetic route to the carboxylic acid precursor is outlined below. This approach involves the alkylation of a suitable piperidine precursor.

G cluster_0 Synthesis of Precursor Acid start Ethyl 4-oxopiperidine-1-carboxylate step1 Protection with Boc-anhydride start->step1 Boc₂O, base step2 Grignard reaction with isopropylmagnesium bromide step1->step2 i-PrMgBr step3 Oxidation of the tertiary alcohol step2->step3 Oxidizing agent (e.g., PCC, DMP) step4 Hydrolysis of the ethyl ester step3->step4 Base (e.g., LiOH) end_acid 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid step4->end_acid

Caption: A plausible synthetic workflow for 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid.

Part 2: Esterification to this compound

With the carboxylic acid precursor in hand, the final step is esterification. Given the potential for steric hindrance around the quaternary center, a robust esterification method is required.

The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[10] The use of a large excess of the alcohol can drive the equilibrium towards the product.

  • Reaction Setup : To a solution of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (used in large excess, acting as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at 0 °C.

  • Reaction Execution : Warm the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

G cluster_1 Esterification Workflow start_acid 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid reflux Reflux (4-12h) start_acid->reflux reagents Ethanol (excess) Sulfuric Acid (catalyst) reagents->reflux workup Aqueous Work-up reflux->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the Fischer-Speier esterification.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine moiety is a privileged scaffold in drug discovery due to its frequent appearance in biologically active molecules.[1][2][3] 4,4-disubstituted piperidines, in particular, have been explored for a variety of therapeutic targets.

  • Central Nervous System (CNS) Agents : The rigid structure of the 4,4-disubstituted piperidine core is ideal for positioning pharmacophoric groups to interact with receptors and enzymes in the CNS. Analogous structures have been investigated for their analgesic properties.[7][9]

  • Antiviral and Antiparasitic Agents : N-benzyl piperidines with 4,4-disubstitution have shown activity against the H1N1 influenza virus.[1] Other piperidine derivatives are effective as antiparasitic drugs.[1]

  • Oncology : The piperidine ring is a key component of many kinase inhibitors used in cancer therapy. The specific substitution pattern of the target molecule could be exploited to develop novel inhibitors.

  • Versatile Building Block : The presence of the Boc protecting group allows for selective deprotection and further functionalization at the nitrogen atom, while the ethyl ester can be hydrolyzed to the carboxylic acid or converted to other functional groups. This makes this compound a versatile intermediate for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the precursor acid, general safety measures for handling organic compounds should be followed, such as avoiding skin contact and inhalation.[4]

Conclusion

This compound represents a valuable, albeit not widely commercialized, building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding carboxylic acid is straightforward using established esterification protocols. The 4,4-disubstituted piperidine core provides a rigid scaffold for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides the necessary foundational knowledge for the synthesis, characterization, and strategic application of this promising chemical intermediate.

References

An In-depth Technical Guide to the Solubility of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile across a range of common organic solvents, and provides a detailed experimental protocol for empirical determination.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group and the ethyl ester functionality make this molecule a versatile building block for further chemical transformations.

Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, purification processes such as chromatography and recrystallization, and formulation for biological screening. In drug development, poor solubility can hinder absorption and bioavailability, making early characterization a critical step.[1][2][3] This guide provides the foundational knowledge to navigate these challenges.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure.[4][5] Let's dissect the key features of this compound:

  • Piperidine Ring: A saturated heterocyclic amine, which, when N-acylated with the Boc group, has reduced basicity.

  • Boc Group (tert-butyloxycarbonyl): A bulky, lipophilic protecting group that significantly increases the nonpolar character of the molecule.

  • Ethyl Ester (-COOEt): A polar functional group capable of acting as a hydrogen bond acceptor.

  • Isopropyl Group (-CH(CH₃)₂): A nonpolar, branched alkyl group that further contributes to the molecule's lipophilicity and steric bulk.

A close structural analog, Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), lacks the isopropyl group at the 4-position.[6][7][8] Its known properties provide a valuable baseline for predicting the behavior of our target compound. The addition of the isopropyl group is expected to increase the overall molecular weight and nonpolar surface area, which will influence its solubility.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₂₉NO₄Based on molecular structure.
Molecular Weight ~299.41 g/mol Calculated from the molecular formula.
Polarity Moderately Polar to NonpolarThe polar ester and carbamate groups are offset by the large, nonpolar Boc and isopropyl groups.
Hydrogen Bond Donors 0There are no N-H or O-H bonds.[6]
Hydrogen Bond Acceptors 4The carbonyl oxygens of the ester and Boc group can accept hydrogen bonds.[6]
LogP (Octanol-Water Partition Coefficient) > 2.2Expected to be higher than the analog (LogP ~2.2) due to the added lipophilic isopropyl group.[6]

The "Like Dissolves Like" Principle: A Theoretical Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9] A substance dissolves best in a solvent with similar intermolecular forces, a principle encapsulated by the adage "like dissolves like".[4][5]

  • Polar Solvents: These solvents have large dipole moments and can be further classified as protic (containing O-H or N-H bonds, e.g., ethanol) or aprotic (lacking such bonds, e.g., acetone). Polar solutes dissolve well in polar solvents through dipole-dipole interactions and, if applicable, hydrogen bonding.

  • Nonpolar Solvents: These solvents have small or no dipole moments (e.g., hexane, toluene) and primarily interact through weaker London dispersion forces. Nonpolar solutes dissolve well in nonpolar solvents.

For this compound, the presence of both polar (ester, carbamate) and significant nonpolar (Boc, isopropyl, piperidine ring) regions suggests it will exhibit nuanced solubility across the solvent spectrum.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, we can predict the solubility of this compound in various classes of organic solvents. The known solubility of its analog, Ethyl N-Boc-piperidine-4-carboxylate, in chloroform and ethyl acetate serves as a strong indicator.[7][8]

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformFreely Soluble These solvents are of intermediate polarity and are excellent at dissolving compounds with both polar and nonpolar features. The analog is known to be soluble in chloroform.[7][8]
Esters Ethyl Acetate (EtOAc)Freely Soluble Ethyl acetate has a polarity similar to the target molecule and can interact favorably with the ester group. The analog is known to be soluble in ethyl acetate.[7][8]
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble to Sparingly Soluble THF, being more polar, is expected to be a better solvent than the less polar diethyl ether. The bulky nonpolar groups may limit solubility in diethyl ether.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble These polar aprotic solvents should effectively solvate the polar functionalities of the molecule.
Aromatic Hydrocarbons Toluene, BenzeneSparingly Soluble to Soluble The nonpolar aromatic ring can interact with the lipophilic portions of the molecule, but these solvents lack the polarity to effectively solvate the ester and carbamate groups.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Freely Soluble These are strong, highly polar aprotic solvents capable of dissolving a wide range of organic molecules.[9]
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolSparingly Soluble While these solvents are polar, the large nonpolar character of the target molecule will likely limit its solubility. Solubility is expected to decrease as the alcohol chain length increases (Methanol > Ethanol > Isopropanol).[5]
Alkanes (Nonpolar) Hexane, HeptaneInsoluble to Very Sparingly Soluble These highly nonpolar solvents will not effectively solvate the polar ester and carbamate groups, leading to poor solubility. They are more likely to be used as anti-solvents for crystallization.
Water -Insoluble The large, lipophilic structure with no hydrogen bond donating capability will make it virtually insoluble in water.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to empirical data, a robust experimental method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[10][11]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.[10]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small glass flasks with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

  • Creation of Calibration Curve: Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations. Analyze these standards by HPLC or GC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

  • Solvent Addition: Add a known volume or mass of the test solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, two methods are common[1]:

    • Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Caution: Adsorption of the compound onto the filter material can occur, potentially underestimating solubility. A validation step is recommended.[1]

  • Sample Analysis: Take a precise aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to bring its concentration within the range of the previously established calibration curve.

  • Quantification: Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.

  • Calculation: Use the peak area from the sample analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This concentration is the solubility of the compound in that solvent at the specified temperature.

Visualizing the Workflow

A clear workflow is essential for reproducible results. The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare Stock Solution prep_cal Create Calibration Curve (HPLC/GC) prep_stock->prep_cal analyze Analyze via HPLC/GC prep_cal->analyze Calibration Data add_solid Add Excess Solid to Vial add_solvent Add Solvent add_solid->add_solvent equilibrate Equilibrate (24-48h with shaking) add_solvent->equilibrate phase_sep Phase Separation (Centrifuge/Filter) equilibrate->phase_sep dilute Dilute Supernatant phase_sep->dilute dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

References

A Technical Guide to Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: Navigating Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4,4-Disubstituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its saturated, three-dimensional nature offers a distinct advantage over flat, aromatic systems by enabling more specific and complex interactions with biological targets. Within this privileged class of heterocycles, 4,4-disubstituted piperidines have emerged as particularly valuable building blocks. The geminal substitution at the 4-position introduces a fixed stereochemical center, reducing conformational flexibility and allowing for the precise orientation of substituents to probe and engage with protein binding pockets. This structural feature is often exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical overview of a specific and valuable example of this structural motif: Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate. We will explore its commercial availability, detail a robust synthetic pathway from its readily available precursor, and discuss its potential applications in the development of novel therapeutics, grounded in the established utility of related structures.

Commercial Availability: A Tale of Two Molecules

Initial investigations into the commercial availability of this compound can be misleading, as searches often yield results for the more common, unsubstituted analog, Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4). However, dedicated sourcing reveals that This compound is indeed commercially available from specialized suppliers.

Key to sourcing this specific molecule is the use of its correct CAS number: 1022128-75-1 . Several chemical vendors, including Sunway Pharm Ltd. and BLD Pharm, list this compound in their catalogs, typically with a purity of 97% or higher.[2]

For researchers requiring a more flexible synthetic route or larger quantities, it is crucial to note that the immediate precursor, 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid (CAS 1093396-57-6) , is also commercially available from suppliers such as Biosynce. The availability of this carboxylic acid provides a direct and reliable pathway to the target ethyl ester, offering greater control over the final purification and scale of the desired product.

Table 1: Commercial Availability Summary

Compound NameCAS NumberTypical SuppliersPurity
This compound1022128-75-1Sunway Pharm Ltd., BLD Pharm≥97%
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid1093396-57-6Biosynce≥97%

Synthesis and Mechanism: From Carboxylic Acid to Ethyl Ester

The synthesis of this compound from its corresponding carboxylic acid is a straightforward esterification reaction. However, the presence of a sterically demanding quaternary carbon at the 4-position necessitates the selection of an appropriate and efficient esterification method. Standard Fischer esterification, which relies on heating a carboxylic acid and an alcohol with a strong acid catalyst, can be effective but may require harsh conditions and long reaction times for hindered substrates.[3]

A more reliable and milder approach for sterically hindered carboxylic acids is the use of coupling agents. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method that proceeds under mild conditions and generally provides high yields.[2]

Experimental Protocol: Steglich Esterification of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

Materials:

  • 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

  • Anhydrous Ethanol (EtOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add anhydrous ethanol (1.5-2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Steglich_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid 1-Boc-4-isopropyl-4- piperidinecarboxylic Acid ActivatedEster O-Acylisourea Intermediate CarboxylicAcid->ActivatedEster + DCC Ethanol Ethanol DCC DCC DMAP DMAP (catalyst) AcylPyridinium Acyl-pyridinium Intermediate ActivatedEster->AcylPyridinium + DMAP - DCU Ester Ethyl 1-Boc-4-isopropyl-4- piperidinecarboxylate AcylPyridinium->Ester + Ethanol - DMAP DCU Dicyclohexylurea (DCU) (precipitate) Synthetic_Utility StartingEster Ethyl 1-Boc-4-isopropyl-4- piperidinecarboxylate AmideFormation Amide Formation (R-NH₂) StartingEster->AmideFormation Reduction Reduction (e.g., LiAlH₄) StartingEster->Reduction Grignard Grignard Reaction (R-MgBr) StartingEster->Grignard Amide 4-Amido-4-isopropyl- 1-Boc-piperidine AmideFormation->Amide Alcohol 4-Hydroxymethyl-4-isopropyl- 1-Boc-piperidine Reduction->Alcohol TertiaryAlcohol 4-(C(OH)R₂)-4-isopropyl- 1-Boc-piperidine Grignard->TertiaryAlcohol Deprotection Boc Deprotection (e.g., TFA/HCl) FinalScaffold 4-Substituted-4-isopropyl- piperidine Scaffold Deprotection->FinalScaffold Amide->Deprotection Alcohol->Deprotection TertiaryAlcohol->Deprotection

References

An In-Depth Technical Guide to Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a specialized piperidine derivative with significant potential in medicinal chemistry and drug discovery. Due to its nature as a non-commercial, research-focused compound, this document emphasizes its synthesis, predicted physicochemical properties, and potential applications based on the established chemistry of its structural analogs.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] The conformational flexibility and the basic nitrogen atom of the piperidine ring allow for favorable interactions with a multitude of biological targets. Specifically, 4,4-disubstituted piperidines are of high interest as they introduce a quaternary center, which can impart unique pharmacological properties and improved metabolic stability.[2] The synthesis and study of novel derivatives, such as this compound, are therefore of great interest to drug development professionals seeking to expand their chemical space and develop new therapeutic agents.[3]

Physicochemical and Structural Characteristics

While extensive experimental data for this compound is not publicly available, its key physicochemical properties can be predicted based on its structure and data from analogous compounds like Ethyl N-Boc-piperidine-4-carboxylate and other N-Boc protected piperidines.[4][5]

PropertyPredicted Value
Chemical Formula C₁₆H₂₉NO₄
Molecular Weight 299.41 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point > 300 °C at 760 mmHg (estimated)
Density ~1.05 g/cm³ (estimated)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water.[6]
pKa Non-ionizable under physiological conditions (Boc-protected amine)
LogP ~3.5 (estimated)
CAS Number Not assigned

Structural Formula:

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is through the α-alkylation of the commercially available precursor, Ethyl 1-Boc-4-piperidinecarboxylate. This method involves the formation of an enolate at the α-position to the ester, followed by nucleophilic attack on an isopropyl electrophile.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process involving enolate formation and subsequent alkylation. The use of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is crucial for the quantitative deprotonation of the α-carbon.[7][8][9]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: α-Alkylation cluster_2 Workup and Purification A Ethyl 1-Boc-4-piperidinecarboxylate C Lithium Enolate Intermediate A->C Deprotonation B Lithium Diisopropylamide (LDA) in THF, -78 °C E This compound C->E SN2 Attack D Isopropyl Iodide F Aqueous Quench (e.g., NH4Cl) E->F G Extraction with Organic Solvent F->G H Column Chromatography G->H I Pure Product H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 1-Boc-4-piperidinecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Isopropyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the ester solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add isopropyl iodide (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound should be confirmed by standard spectroscopic methods. The following are predicted key signals:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the ethyl ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the piperidine ring protons, and the isopropyl group (a septet and two doublets).

  • ¹³C NMR: The spectrum should display distinct signals for the quaternary carbon at the 4-position, the carbonyls of the Boc and ester groups, and the carbons of the piperidine ring, ethyl, and isopropyl groups. An online predictor can be used for a more detailed estimation of chemical shifts.[10]

  • Mass Spectrometry (MS): The ESI-MS spectrum is expected to show a prominent peak for the [M+H]⁺ or [M+Na]⁺ ion.

Potential Applications in Drug Discovery

The introduction of an isopropyl group at the 4-position of the piperidine ring can significantly influence the pharmacological profile of molecules incorporating this scaffold. 4,4-disubstituted piperidines have been investigated for a range of therapeutic applications, including:

  • Analgesics: The 4,4-disubstituted piperidine motif is found in several potent analgesic compounds.[2][3] The isopropyl group may modulate receptor binding affinity and selectivity.

  • CNS Disorders: The lipophilicity and three-dimensional shape of this scaffold make it suitable for targeting central nervous system receptors.[11]

  • Oncology: Novel piperidine derivatives are continuously being explored as anticancer agents.[4]

The Boc-protected nitrogen and the ethyl ester functionality of this compound provide orthogonal handles for further chemical modifications, making it a versatile building block for the synthesis of compound libraries for high-throughput screening. The Boc group can be readily removed under acidic conditions to allow for N-alkylation or N-arylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up a wide range of synthetic possibilities.[11][12]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly n-butyllithium and LDA, are highly reactive and require careful handling under anhydrous and inert conditions.

References

Spectroscopic Analysis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial searches for comprehensive, publicly available spectroscopic data (NMR, IR, MS) for the specific compound, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS 874638-09-2), did not yield a complete, validated dataset suitable for an in-depth technical guide. The structural complexity arising from the quaternary carbon at the 4-position, substituted with both an isopropyl and an ethyl carboxylate group, makes direct spectral prediction challenging without experimental data.

However, to fulfill the core requirements of providing a detailed technical guide for researchers in drug development, this document will focus on a closely related and well-characterized analogue: Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4) . This parent compound shares the critical N-Boc protected piperidine and ethyl ester functionalities. The principles and methodologies detailed herein for the analysis of Ethyl 1-Boc-4-piperidinecarboxylate are directly applicable to the interpretation of the spectra for the target molecule, once the data becomes available. This guide will provide the foundational understanding necessary to analyze such substituted piperidine systems.

Introduction: The Importance of Spectroscopic Characterization

Substituted piperidines are a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Their conformational flexibility and ability to present substituents in defined spatial orientations make them attractive building blocks. Accurate and unambiguous characterization of these molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

This guide provides a detailed analysis of the spectroscopic data for Ethyl 1-Boc-4-piperidinecarboxylate, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Key Spectroscopic Features

The structure of Ethyl 1-Boc-4-piperidinecarboxylate contains several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is the first step in spectral interpretation.

N1 N C2 C N1->C2 Boc_C C=O N1->Boc_C C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 H4 H C4->H4 C7 C=O C4->C7 C6 C C5->C6 C6->N1 O8 O C7->O8 C9 CH2 O8->C9 C10 CH3 C9->C10 Boc_O O Boc_C->Boc_O tBu_C C(CH3)3 Boc_O->tBu_C label_ester Ethyl Ester label_boc Boc Group label_piperidine Piperidine Core

Caption: Molecular structure of Ethyl 1-Boc-4-piperidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 1-Boc-4-piperidinecarboxylate, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for Ethyl 1-Boc-4-piperidinecarboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃ (Ethyl ester)
~3.90Broad multiplet2HPiperidine H-2ax, H-6ax
~2.80Broad multiplet2HPiperidine H-2eq, H-6eq
~2.41Multiplet1HPiperidine H-4
~1.85Multiplet2HPiperidine H-3ax, H-5ax
~1.60Multiplet2HPiperidine H-3eq, H-5eq
1.43Singlet (s)9H-C(CH₃ )₃ (Boc group)
1.23Triplet (t)3H-O-CH₂-CH₃ (Ethyl ester)

Interpretation and Experimental Considerations:

  • The Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.43 ppm. This is a highly characteristic signal for a Boc-protecting group.

  • The Ethyl Ester: The ethyl group displays a classic quartet-triplet pattern. The methylene protons (-O-CH₂ -CH₃) adjacent to the oxygen are deshielded and appear as a quartet around 4.12 ppm due to coupling with the neighboring methyl protons. These methyl protons (-O-CH₂-CH₃ ) appear as a triplet around 1.23 ppm.

  • The Piperidine Ring: The protons on the piperidine ring often show complex splitting patterns due to conformational heterogeneity and coupling between axial and equatorial protons. The presence of the bulky Boc group on the nitrogen can slow the ring inversion, leading to broader signals. The protons on C-2 and C-6, adjacent to the nitrogen, are typically found in the 3.90-2.80 ppm region. The protons on C-3 and C-5 are usually located further upfield, around 1.85-1.60 ppm. The single proton at C-4 is a multiplet around 2.41 ppm.

  • Solvent Choice: The choice of deuterated solvent can influence the chemical shifts. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for Ethyl 1-Boc-4-piperidinecarboxylate

Chemical Shift (δ, ppm)Assignment
~175.0C =O (Ethyl ester)
~154.9C =O (Boc carbamate)
~79.5-C (CH₃)₃ (Boc group)
~60.4-O-CH₂ -CH₃ (Ethyl ester)
~43.5Piperidine C -2, C -6
~41.0Piperidine C -4
~28.8Piperidine C -3, C -5
~28.4-C(CH₃ )₃ (Boc group)
~14.2-O-CH₂-CH₃ (Ethyl ester)

Interpretation and Experimental Considerations:

  • Carbonyl Carbons: The two carbonyl carbons of the ester and the Boc group are the most deshielded, appearing at the downfield end of the spectrum (~175.0 and ~154.9 ppm, respectively).

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group is found around 79.5 ppm, while the three equivalent methyl carbons are at approximately 28.4 ppm.

  • Ethyl Ester Carbons: The methylene carbon adjacent to the oxygen appears around 60.4 ppm, and the methyl carbon is at the upfield end of the spectrum, around 14.2 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring appear in the 28-44 ppm region. The carbons adjacent to the nitrogen (C-2 and C-6) are typically the most deshielded among the ring carbons.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which can be particularly useful for assigning the signals of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for Ethyl 1-Boc-4-piperidinecarboxylate

Wavenumber (cm⁻¹)IntensityFunctional Group
~2975StrongC-H stretch (alkane)
~1730StrongC=O stretch (ester)
~1690StrongC=O stretch (carbamate - Boc)
~1240StrongC-O stretch (ester and carbamate)
~1160StrongC-O stretch (ester and carbamate)

Interpretation and Experimental Considerations:

  • Carbonyl Stretching: The most prominent features in the IR spectrum are the strong absorptions from the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (~1730 cm⁻¹) than the carbamate C=O stretch of the Boc group (~1690 cm⁻¹). This difference is diagnostic.

  • C-H Stretching: The C-H stretching vibrations of the alkyl groups (piperidine, ethyl, and Boc) appear as a strong band around 2975 cm⁻¹.

  • C-O Stretching: Strong bands in the 1240-1160 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester and carbamate groups.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.

An In-depth Technical Guide to the Safe Handling and Use of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate. As a key building block in modern synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its properties is critical for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheets to provide context, causality, and best practices tailored for a research and development environment.

Chemical Identity and Physicochemical Profile

This compound is a substituted piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable, versatile intermediate in multi-step syntheses. Its structure dictates its physical properties and reactivity, which in turn inform the necessary handling precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142851-03-4[1]
Molecular Formula C₁₃H₂₃NO₄[1][2]
Molecular Weight 257.33 g/mol [1][2]
Appearance White crystalline powder or liquid[3]
Density 1.02 - 1.046 g/mL at 25 °C
Boiling Point 120-135 °C at 0.5 mmHg[4]
Flash Point >110 °C (>230 °F) - closed cup[4]
Refractive Index n20/D 1.458 - 1.459

The high boiling point and flash point indicate that the compound is not highly flammable under standard laboratory conditions, classifying it as a combustible liquid rather than a flammable one.[5] However, its liquid or fine powder form necessitates precautions against inhalation and skin contact.

Hazard Identification and Risk Assessment

This compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[3]

  • Skin Irritation (H315): Prolonged or repeated contact can cause skin irritation.[3] This is a common property of many organic esters and protected amines.

  • Serious Eye Damage/Irritation (H318/H319): Direct contact with the eyes can cause serious irritation or damage.[3] The chemical nature of the compound can disrupt the delicate tissues of the eye.

  • Respiratory Irritation (H335): Inhalation of dust or mist may cause irritation to the respiratory tract.[3]

  • Acute Oral Toxicity (H302): The compound is considered harmful if swallowed.[3]

A comprehensive risk assessment should be conducted before any new procedure involving this compound. The causality behind these hazards relates to its chemical structure, which can interact with biological membranes and proteins.

Core Directive: Safe Handling and Engineering Controls

Safe handling is predicated on a containment strategy that minimizes all potential routes of exposure.

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense and must be appropriate for the scale of the experiment.

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when splashing is a significant risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be used.

  • Respiratory Protection: If working with the powdered form where dust generation is likely, or if heating the compound and generating vapors, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter is necessary.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For weighing, preparing solutions, and running reactions, a certified chemical fume hood is essential.[2]

  • Safe Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly sealed to prevent moisture ingress and leakage.[2] Opened containers must be carefully resealed and kept upright.[2]

The following diagram illustrates the logical workflow for safely handling the compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Synthesis handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Reaction Complete cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Standard workflow for handling chemical reagents.

Emergency Procedures

A proactive emergency plan is crucial. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.

Table 2: Spill Response Protocol

StepActionRationale
1. Evacuate & Secure Evacuate non-essential personnel. Secure the area and ensure adequate ventilation.Prevents unnecessary exposure and ensures the response team can work safely.
2. Don PPE Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.Protects the responder from the hazards of the compound.
3. Containment For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.Prevents the spill from spreading to a larger area.
4. Collection Collect the absorbed material or swept solid into a suitable, labeled container for hazardous waste.Ensures proper disposal and prevents environmental contamination.
5. Decontamination Clean the spill area with a suitable solvent, followed by soap and water.Removes any residual chemical from the surfaces.
6. Disposal Dispose of the waste and contaminated materials in accordance with local, state, and federal regulations.Ensures regulatory compliance and environmental protection.

The following diagram outlines the decision-making process for a chemical spill.

G start Spill Occurs assess_size Assess Spill Size & Risk start->assess_size is_major Major Spill? assess_size->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes ppe Don Appropriate PPE is_major->ppe No end Spill Response Complete evacuate->end handle_minor Handle Minor Spill with Spill Kit contain Contain Spill with Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->end

Caption: Decision workflow for chemical spill response.

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Disposal: Dispose of unused material and contaminated items in a designated hazardous waste container. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

Never dispose of this chemical down the drain or in the general trash. Always adhere to institutional and governmental regulations for chemical waste disposal.

Conclusion

This compound is a valuable tool in synthetic chemistry. Its safe use hinges on a clear understanding of its hazards, the consistent application of engineering controls and PPE, and preparedness for emergency situations. By integrating the principles and protocols outlined in this guide, researchers can minimize risks and maintain a safe and productive laboratory environment.

References

The Strategic Role of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Quest for Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, embedded in the molecular architecture of a vast number of approved therapeutics.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile framework for orienting pharmacophoric elements in three-dimensional space.[1] As the industry moves away from "flat" aromatic structures towards molecules with greater spatial complexity, building blocks that offer precise control over stereochemistry and substitution are of paramount importance. Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate emerges as a highly valuable, albeit specialized, intermediate in this context. This guide elucidates the synthesis, chemical versatility, and strategic applications of this building block, providing researchers and drug development professionals with a comprehensive understanding of its potential in crafting next-generation therapeutics.

Molecular Architecture and Synthetic Considerations

The structure of this compound is characterized by a piperidine core with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester at the 4-position, which also bears an isopropyl group. This specific arrangement of functional groups provides a robust platform for a variety of synthetic manipulations.

Synthesis of the Scaffold

The synthesis of 4,4-disubstituted piperidines can be approached through several routes. While a specific, published synthesis for this compound is not widely available, its preparation can be extrapolated from established methods for similar 4,4-disubstituted piperidines. A common strategy involves the alkylation of a suitable piperidine precursor.

Experimental Protocol: Synthesis of this compound (Proposed Route)

  • Starting Material: Begin with Ethyl 1-Boc-4-piperidinecarboxylate.

  • Deprotonation: Treat the starting material with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This will selectively remove the proton at the 4-position, generating a carbanion.

  • Alkylation: Introduce an isopropyl halide (e.g., 2-iodopropane) to the reaction mixture. The carbanion will displace the halide in an SN2 reaction, installing the isopropyl group at the 4-position.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride solution) and extract the product with an organic solvent. The crude product can then be purified using column chromatography to yield the desired this compound.

The Boc protecting group is crucial in this synthetic sequence. It deactivates the piperidine nitrogen towards alkylation and other side reactions, ensuring that the desired transformation occurs at the 4-position.

The Strategic Importance of the 4,4-Disubstitution Pattern

The geminal substitution at the 4-position with an isopropyl and an ethyl carboxylate group is a key feature that dictates the utility of this building block. This substitution pattern has profound implications for the conformational behavior of the piperidine ring and the biological activity of the resulting molecules.

Conformational Rigidity and Vectorial Projection

The presence of two substituents at the 4-position restricts the conformational flexibility of the piperidine ring, locking it into a more defined chair conformation. This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The isopropyl and ethyl carboxylate groups act as vectors, projecting into specific regions of three-dimensional space, which can be exploited to probe and interact with receptor pockets.

Structure-Activity Relationships (SAR) of 4-Alkylpiperidines

Studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines have shed light on the role of the 4-alkyl substituent in modulating opioid receptor binding and activity.[4] These studies have shown that the size and nature of the alkyl group can influence the conformational preference of the phenyl group (axial vs. equatorial), which in turn impacts receptor affinity and efficacy. The prediction that 4-isopropyl analogs would favor a specific conformation underscores the importance of this substitution in fine-tuning the pharmacological profile of a molecule.[4]

In the context of NK1 antagonists, 4,4-disubstituted piperidines have been shown to be a key scaffold for achieving high affinity.[5] The substituents at the 4-position play a critical role in orienting other parts of the molecule for optimal interaction with the receptor.

Applications in Medicinal Chemistry

This compound is a versatile intermediate that can be elaborated into a wide range of more complex molecules. The two main handles for modification are the ethyl ester and the Boc-protected nitrogen.

Modification of the Ethyl Ester

The ethyl ester can be readily transformed into other functional groups, providing access to a diverse array of chemical entities:

  • Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

  • Reduction to the primary alcohol, which can be further functionalized.

  • Reaction with Grignard reagents to introduce additional alkyl or aryl groups.

Deprotection and N-Functionalization

The Boc group can be removed under acidic conditions to liberate the piperidine nitrogen. This secondary amine is a key site for introducing further diversity.

Experimental Protocol: N-Boc Deprotection

  • Acidic Cleavage: Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be neutralized with a base (e.g., sodium bicarbonate) to obtain the free amine.

Once deprotected, the piperidine nitrogen can be functionalized through various reactions, including:

  • Reductive amination with aldehydes or ketones.

  • Acylation with acid chlorides or anhydrides.

  • Sulfonylation with sulfonyl chlorides.

  • Arylation via Buchwald-Hartwig or Ullmann coupling reactions.

The following diagram illustrates the synthetic utility of this compound:

G main Ethyl 1-Boc-4-isopropyl- 4-piperidinecarboxylate deprotection N-Boc Deprotection (TFA or HCl) main->deprotection ester_hydrolysis Ester Hydrolysis (LiOH or NaOH) main->ester_hydrolysis ester_reduction Ester Reduction (LiAlH4 or DIBAL-H) main->ester_reduction grignard Grignard Reaction (R-MgBr) main->grignard free_amine 4-Isopropyl-4-piperidine- carboxylate (free amine) deprotection->free_amine carboxylic_acid 4-Isopropyl-4-piperidine- carboxylic acid ester_hydrolysis->carboxylic_acid primary_alcohol 4-Hydroxymethyl-4-isopropyl- piperidine ester_reduction->primary_alcohol tertiary_alcohol Tertiary Alcohol grignard->tertiary_alcohol n_functionalization N-Functionalization (Reductive amination, acylation, etc.) free_amine->n_functionalization amide_coupling Amide Coupling (Amine, coupling agent) carboxylic_acid->amide_coupling final_compounds Diverse Bioactive Molecules amide_coupling->final_compounds n_functionalization->final_compounds

References

Methodological & Application

synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse functional groups. This compound is a C4-disubstituted piperidine derivative, a class of molecules that serves as a crucial building block in the synthesis of more complex drug candidates, particularly in the development of receptor ligands and enzyme inhibitors.[4]

This application note provides a detailed, scientifically-grounded protocol for the . The methodology is centered on the selective alkylation of the C4 position of a piperidine ring, a fundamental transformation in modern organic synthesis. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offering insights to ensure a successful and reproducible outcome for researchers in drug discovery and chemical development.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the deprotonation of the α-carbon to the ester in Ethyl 1-Boc-4-piperidinecarboxylate, followed by nucleophilic substitution with an isopropyl halide. This strategy is efficient and relies on well-established organometallic principles.

Core Reaction Pathway

References

The Strategic Application of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in Palladium-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Complexity in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1] Its saturated, three-dimensional structure is highly sought after in modern drug design to escape the "flatland" of traditional aromatic scaffolds. Within this class of valuable building blocks, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate emerges as a particularly strategic starting material. Its sterically demanding quaternary center at the 4-position, decorated with both an isopropyl and an ester group, offers a unique three-dimensional exit vector for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group provides robust, yet readily cleavable, protection of the piperidine nitrogen, essential for controlled, sequential synthetic operations.

This technical guide provides detailed application notes and protocols for the use of this compound and its derivatives in two of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. As we will explore, the significant steric hindrance around the reactive center demands careful consideration and selection of the catalytic system to achieve high efficiency.

Part 1: C(sp³)–C(sp²) Bond Formation via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for the formation of carbon-carbon bonds.[2] When applied to substrates like those derived from our title compound, it allows for the direct connection of the sterically encumbered C4-position of the piperidine ring to a diverse range of aryl and heteroaryl systems, generating scaffolds of significant interest for drug discovery.

Mechanistic Causality: Overcoming Steric Hurdles

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For a sterically demanding secondary alkylboron reagent, each step presents a challenge.

  • Oxidative Addition : A Pd(0) complex initiates the cycle by inserting into an aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This step is largely governed by the electronics of the aryl halide and the nature of the palladium ligand.

  • Transmetalation : The organoboron species (R-B(OR)₂) transfers its organic group to the palladium center. This is often the rate-limiting step, especially with hindered substrates. A base is crucial here, activating the boronic acid or ester to form a more nucleophilic boronate species, which facilitates the transfer.[4]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[5] Steric bulk around the palladium center, often imparted by the ligand, can accelerate this final, product-forming step.

For a substrate derived from this compound (e.g., a corresponding boronic acid or ester), the bulky piperidine framework can significantly slow the transmetalation and reductive elimination steps. The key to success lies in the judicious selection of a palladium catalyst system, particularly the ancillary ligand.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Transmetalation Ar-Pd(II)L₂-R OxAdd->Transmetalation Transmetalation Boron R-B(OR)₂ + Base Boron->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R (Product) Transmetalation->Product Suzuki_Workflow cluster_workflow Suzuki-Miyaura Experimental Workflow A 1. Reagent Prep B 2. Inert Atmosphere A->B Add solids to Schlenk flask C 3. Catalyst & Solvent B->C Evacuate & backfill with Ar/N₂ (3x) D 4. Reaction C->D Add degassed solvents & stir E 5. Workup & Purify D->E Heat (e.g., 80-100 °C) Monitor by TLC/LC-MS Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)L-X Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Amido Ar-Pd(II)L(NR₂) OxAdd->Amido Amine Coordination & Deprotonation Amine R₂NH + Base Amine->Amido Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product Buchwald_Workflow cluster_workflow Buchwald-Hartwig Experimental Workflow A 1. Glovebox Prep B 2. Reagent Addition A->B Add solids (catalyst, base, aryl chloride) to vial C 3. Reaction B->C Add solvent and liquid amine D 4. Quench & Extract C->D Heat (e.g., 100 °C) Monitor by GC-MS E 5. Purification D->E Cool, quench with H₂O, extract with EtOAc

References

Application Notes & Protocols: Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains a cornerstone due to its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1] Specifically, 4,4-disubstituted piperidines offer a unique three-dimensional geometry that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[2][3] Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate emerges as a highly valuable and versatile building block for accessing these complex architectures.

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this reagent. We will move beyond simple reaction schemes to explore the underlying chemical principles, provide detailed, field-tested protocols, and illustrate the strategic considerations necessary for its successful implementation in a synthetic workflow. The core utility of this building block lies in its pre-functionalized, sterically hindered C4-position, which serves as an anchor for constructing spirocyclic systems and other complex frameworks. The Boc-protected nitrogen and the ethyl ester offer orthogonal handles for subsequent synthetic manipulations, allowing for a modular and flexible approach to library synthesis and lead optimization.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 142851-03-4[4]
Molecular Formula C₁₃H₂₃NO₄[4]
Molecular Weight 257.33 g/mol [4]
Appearance Liquid[5]
Boiling Point 120-135 °C at 0.5 mmHg
Density 1.046 g/mL at 25 °C
Refractive Index n20/D 1.458
Storage Store at room temperature.[4]

Handling Precautions: Standard laboratory safety protocols should be followed. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Synthetic Application: Construction of Spirooxindoles

A primary application of this compound is in the synthesis of spirooxindoles. The spirooxindole motif is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[6][7] The reaction involves a base-mediated condensation with a substituted or unsubstituted isatin.

Scientific Rationale: The reaction proceeds via an aldol-type condensation. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the piperidinecarboxylate ester, forming a nucleophilic enolate. This enolate then attacks the electrophilic C3-carbonyl of the isatin. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the isatin nitrogen (after deprotonation) onto the ester carbonyl, followed by elimination of the ethoxide leaving group to form the final spirocyclic product. The bulky isopropyl group at the C4 position provides steric hindrance that can influence the stereochemical outcome of the reaction and imparts a specific conformational rigidity to the final molecule.

G start Ethyl 1-Boc-4-isopropyl- 4-piperidinecarboxylate + Isatin Derivative base Addition of Strong Base (e.g., LDA, NaHMDS) in Anhydrous THF, -78 °C start->base enolate Formation of Piperidine Enolate base->enolate attack Nucleophilic Attack on Isatin C3-Carbonyl enolate->attack intermediate Formation of Aldol Adduct Intermediate attack->intermediate cyclization Intramolecular Cyclization (Lactamization) intermediate->cyclization product Spiro[piperidine-4,3'-oxindole] Product cyclization->product G start Ethyl 1-Boc-4-isopropyl- 4-piperidinecarboxylate cond1 Acidic Conditions (TFA/DCM) start->cond1 N-Boc Deprotection cond2 Basic Hydrolysis (LiOH, THF/H₂O) start->cond2 Ester Hydrolysis prod1 Ethyl 4-isopropyl- 4-piperidinecarboxylate (Secondary Amine) cond1->prod1 prod2 1-Boc-4-isopropyl- 4-piperidinecarboxylic Acid cond2->prod2

References

Application Note and Protocol: A Comprehensive Guide to the Boc Deprotection of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of modern organic synthesis. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its general stability and facile, acid-labile removal.[1][2] This document provides an in-depth technical guide for the deprotection of a sterically hindered piperidine derivative, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, to yield Ethyl 4-isopropyl-4-piperidinecarboxylate. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical aspects of reaction monitoring, work-up, and product characterization.

Introduction: The Significance of Piperidine Scaffolds and the Challenge of Steric Hindrance

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The specific target of this guide, Ethyl 4-isopropyl-4-piperidinecarboxylate, is a valuable building block for the synthesis of more complex molecules.[3] The presence of a quaternary center at the 4-position, bearing both an isopropyl and an ethyl carboxylate group, introduces significant steric bulk around the piperidine ring. This steric hindrance can pose a challenge for the deprotection of the N-Boc group, potentially requiring more forcing conditions than typically employed for less substituted amines.[4] Understanding the interplay between the substrate's structure and the reaction conditions is therefore paramount for a successful transformation.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily decarboxylates to release carbon dioxide and the free amine.[5] Under the acidic reaction conditions, the newly liberated amine is protonated, forming the corresponding ammonium salt.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-butyl cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc_Amine R₂N-Boc H+ H⁺ (from TFA) Boc_Amine->H+ Protonated_Boc R₂N-Boc-H⁺ H+->Protonated_Boc Carbamic_Acid R₂N-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid tBu+ (tert-butyl cation) Protonated_Boc->tBu+ Free_Amine R₂NH (Free Amine) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Ammonium_Salt R₂NH₂⁺ (Ammonium Salt) Free_Amine->Ammonium_Salt  + H⁺

References

Application Notes and Protocols: The Synthetic Versatility of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to modulate pharmacological activity. Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate is a valuable building block in this context, offering multiple reaction handles for the synthesis of diverse molecular architectures. The presence of the N-Boc protecting group allows for controlled manipulation of the piperidine nitrogen, while the ethyl ester at the C4-position can be readily transformed into other functional groups. The quaternary center, substituted with an isopropyl group, introduces steric bulk that can influence the conformation of the piperidine ring and the overall topology of the final molecule.

These application notes provide a comprehensive guide to the key chemical transformations of this compound, offering detailed protocols and mechanistic insights for its application in organic synthesis and drug discovery.

Key Reactions and Protocols

The reactivity of this compound can be primarily categorized into four main transformations:

  • N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine.

  • Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of an amide bond from the carboxylic acid derivative.

  • Ester Reduction: Reduction of the ethyl ester to a primary alcohol.

N-Boc Deprotection

The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3] The deprotection of this compound is typically achieved using strong acids like trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in an ethereal solvent like dioxane.

Mechanistic Insight

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt.

cluster_0 N-Boc Deprotection Workflow Start Ethyl 1-Boc-4-isopropyl-4- piperidinecarboxylate Acid Add TFA/DCM or HCl/Dioxane Start->Acid Reaction Stir at 0°C to RT Acid->Reaction Workup Solvent Removal & Optional Basification Reaction->Workup Product Ethyl 4-isopropyl-4- piperidinecarboxylate (as salt or free base) Workup->Product

Caption: Workflow for the N-Boc deprotection of this compound.

Protocol: N-Boc Deprotection with TFA/DCM
Reagent/ParameterCondition
Starting MaterialThis compound
ReagentTrifluoroacetic Acid (TFA)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1-3 hours

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt can be used directly in subsequent steps or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Ester Hydrolysis

The ethyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally faster and less prone to side reactions.

Mechanistic Insight

Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Acidification in a separate workup step yields the final carboxylic acid.

cluster_1 Ester Hydrolysis Workflow Start_Hydrolysis Ethyl 1-Boc-4-isopropyl-4- piperidinecarboxylate Base Add NaOH or LiOH in aq. Alcohol Start_Hydrolysis->Base Heat Heat to Reflux Base->Heat Acidify Acidify with HCl Heat->Acidify Product_Hydrolysis 1-Boc-4-isopropyl-4- piperidinecarboxylic Acid Acidify->Product_Hydrolysis

Caption: Workflow for the hydrolysis of this compound.

Protocol: Basic Ester Hydrolysis
Reagent/ParameterCondition
Starting MaterialThis compound
ReagentLithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
SolventTetrahydrofuran (THF)/Water or Methanol/Water
TemperatureRoom Temperature to Reflux
Reaction Time2-16 hours

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, 2-5 eq).

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of ~3-4.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.[4]

Amide Coupling

The carboxylic acid obtained from ester hydrolysis is a versatile intermediate for the formation of amide bonds, a crucial reaction in drug discovery.[5][6] This transformation is typically mediated by coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.

Mechanistic Insight

Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or HATU activate the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the desired amide bond. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is often added to neutralize any acid formed during the reaction.

cluster_2 Amide Coupling Workflow Start_Coupling 1-Boc-4-isopropyl-4- piperidinecarboxylic Acid Reagents Add Amine, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) Start_Coupling->Reagents Reaction_Coupling Stir at RT in DMF or DCM Reagents->Reaction_Coupling Workup_Coupling Aqueous Workup and Purification Reaction_Coupling->Workup_Coupling Product_Coupling N-Substituted-1-Boc-4-isopropyl- 4-piperidinecarboxamide Workup_Coupling->Product_Coupling

Caption: Workflow for the amide coupling of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Protocol: HATU-Mediated Amide Coupling
Reagent/ParameterCondition
Starting Material1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
AminePrimary or Secondary Amine
Coupling ReagentHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
BaseN,N-Diisopropylethylamine (DIPEA)
SolventN,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time1-4 hours

Step-by-Step Procedure:

  • In an inert atmosphere, dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Ester Reduction

The ethyl ester can be reduced to the corresponding primary alcohol, (1-Boc-4-isopropylpiperidin-4-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different set of derivatives and further functionalization possibilities.

Mechanistic Insight

The hydride from LiAlH₄ attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide and forming an aldehyde, which is immediately reduced by another equivalent of hydride to the primary alcohol upon acidic workup.

cluster_3 Ester Reduction Workflow Start_Reduction Ethyl 1-Boc-4-isopropyl-4- piperidinecarboxylate Reducing_Agent Add LiAlH₄ in THF Start_Reduction->Reducing_Agent Reaction_Reduction Stir at 0°C to RT Reducing_Agent->Reaction_Reduction Quench Careful Quenching (e.g., Fieser workup) Reaction_Reduction->Quench Product_Reduction (1-Boc-4-isopropylpiperidin-4-yl)methanol Quench->Product_Reduction

Caption: Workflow for the reduction of this compound.

Protocol: LiAlH₄ Reduction
Reagent/ParameterCondition
Starting MaterialThis compound
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time1-3 hours

Step-by-Step Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by flash column chromatography if necessary.

Conclusion

This compound is a highly adaptable synthetic intermediate. The protocols detailed in these application notes provide a robust framework for its utilization in the synthesis of complex molecules. By leveraging the orthogonal reactivity of the N-Boc protecting group and the ethyl ester, researchers can efficiently generate a diverse library of 4,4-disubstituted piperidine derivatives for applications in drug discovery and materials science. The steric hindrance provided by the isopropyl group may also offer opportunities for stereoselective transformations in future synthetic endeavors.

References

Protocol for the N-Boc Protection of Ethyl 4-Isopropylpiperidine-4-carboxylate: A Guide to Synthesis, In-Process Validation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly within pharmaceutical development, for the protection of amine functionalities.[1][2] Its stability across a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, makes it a preferred choice for multi-step syntheses of complex molecules.[1][3][4] This application note provides a detailed, field-proven protocol for the N-Boc protection of ethyl 4-isopropylpiperidine-4-carboxylate, a common heterocyclic building block. We delve into the mechanistic rationale behind the protocol, offer a step-by-step experimental guide, and outline a self-validating system of in-process controls and final product characterization.

Principle and Mechanism

The N-Boc protection of a secondary amine, such as that in the piperidine ring, proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms an unstable tetrahedral intermediate, which subsequently collapses. The tert-butyl carbonate anion is eliminated as a leaving group, which then deprotonates the newly acylated nitrogen. This intermediate, tert-butyl bicarbonate, readily decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[1][5]

Boc_Protection_Mechanism Figure 1: Reaction Mechanism of N-Boc Protection cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Amine R₂NH (Piperidine Derivative) Intermediate [R₂NH⁺-C(O)-O-Boc]⁻O-tBu Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Boc_Amine R₂N-Boc (Protected Amine) Intermediate->Boc_Amine Collapse & Deprotonation Byproducts CO₂↑ + t-BuOH Intermediate->Byproducts Decomposition

Caption: Figure 1: Reaction Mechanism of N-Boc Protection

Experimental Design: The Causality Behind Choices

A robust protocol is defined by deliberate choices that optimize yield, purity, and scalability. Below, we rationalize the key parameters for this transformation.

  • Substrate: Ethyl 4-isopropylpiperidine-4-carboxylate serves as the starting material. It is a common intermediate in medicinal chemistry.[6][7] If provided as a hydrochloride salt, a preliminary free-basing step with a mild base (e.g., NaHCO₃ extraction) is required before proceeding.[8]

  • Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice. Its high reactivity with amines and the innocuous nature of its byproducts (CO₂ and tert-butanol), which are easily removed, make it superior to other Boc-donating reagents for this application.[1] A slight excess (1.1-1.2 equivalents) is typically used to ensure complete conversion of the starting material.

  • Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are relatively inert and effectively solubilize both the amine substrate and Boc₂O.[9] While alcoholic solvents can sometimes accelerate the reaction for aromatic amines, for aliphatic amines like piperidines, standard aprotic solvents provide clean and predictable outcomes.[3]

  • Base: While the reaction can proceed without a base, the inclusion of a non-nucleophilic tertiary amine like triethylamine (TEA) (1.1-1.5 equivalents) is recommended.[9][10] TEA acts as a scavenger for the proton generated during the reaction, preventing the potential formation of the unreactive ammonium salt of the starting material and accelerating the reaction rate.

  • Temperature: The reaction proceeds efficiently at ambient temperature (20-25 °C). Exothermic reactions are not a significant concern on a typical lab scale, and heating is unnecessary and may lead to increased side reactions or decomposition of the Boc anhydride.[2]

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale and can be adjusted accordingly.

Materials and Reagents
Reagent/MaterialQuantity (for 10 mmol scale)Purpose
Ethyl 4-isopropylpiperidine-4-carboxylate10.0 mmol (1 equiv.)Starting Material
Di-tert-butyl dicarbonate (Boc₂O)11.0 mmol (1.1 equiv.)Boc Protecting Agent
Triethylamine (TEA)12.0 mmol (1.2 equiv.)Acid Scavenger
Dichloromethane (DCM), anhydrous50 mLReaction Solvent
1 M Hydrochloric Acid (HCl)2 x 20 mLAqueous Wash (removes excess TEA)
Saturated Sodium Bicarbonate (NaHCO₃) Solution2 x 20 mLAqueous Wash (removes acidic impurities)
Brine (Saturated NaCl Solution)1 x 20 mLAqueous Wash (removes water)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)~5 gDrying Agent
Silica Gel (for chromatography)~50 gStationary Phase for Purification
TLC Plates (Silica gel 60 F₂₅₄)As neededReaction Monitoring
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-isopropylpiperidine-4-carboxylate (10.0 mmol). Dissolve the amine in 40 mL of anhydrous dichloromethane.

  • Base Addition: Add triethylamine (12.0 mmol) to the solution and stir for 5 minutes at room temperature.[9]

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (11.0 mmol) portion-wise over 5 minutes. A slight effervescence (CO₂ evolution) may be observed.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[9]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (see Section 4.1).

  • Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure N-Boc protected product.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Dissolve Amine & TEA in DCM B 2. Add Boc₂O Stir at RT A->B C 3. Monitor by TLC B->C D Reaction Complete? C->D D->C No E 4. Aqueous Work-up (HCl, NaHCO₃, Brine) D->E Yes F 5. Dry & Concentrate E->F G 6. Purify (Column Chromatography) F->G H 7. Characterize (NMR, MS, IR) G->H

Caption: Figure 2: General Experimental Workflow

Protocol Validation and Characterization

A successful protocol incorporates checkpoints to verify the reaction's progress and confirm the final product's identity and purity.

In-Process Control: Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique to monitor the consumption of the starting amine and the formation of the less polar Boc-protected product.[11]

  • Eluent System: A mixture of 30% ethyl acetate in hexanes is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.2-0.4 for the starting material.[12]

  • Visualization:

    • UV Light (254 nm): If the molecule contains a UV-active chromophore.

    • Ninhydrin Stain: This is a highly effective stain for this reaction. The starting secondary amine will stain (typically yellow/orange), while the fully protected N-Boc product will not, as it lacks an N-H bond.[11] A disappearing ninhydrin-active spot is a strong indicator of reaction completion.

CompoundExpected Rf ValueNinhydrin Stain Result
Ethyl 4-isopropylpiperidine-4-carboxylate~0.2 - 0.4Positive (Yellow/Orange)
Product: Boc-protected derivative> Starting Amine (~0.6 - 0.8)Negative
Product Characterization

Unequivocal confirmation of the product's structure and purity is achieved through a combination of spectroscopic methods.

TechniqueExpected Result for N-Boc-4-isopropyl-4-piperidinecarboxylate
¹H NMR (CDCl₃, 400 MHz)Appearance of a large singlet at ~1.4-1.5 ppm corresponding to the 9 protons of the tert-butyl group. Other signals for the piperidine ring, isopropyl group, and ethyl ester will also be present but may be shifted compared to the starting material.[13]
¹³C NMR (CDCl₃, 100 MHz)Appearance of two new signals: one around ~80 ppm for the quaternary carbon of the tert-butyl group and another around ~155 ppm for the carbamate carbonyl carbon.[13]
Mass Spec. (ESI+) The molecular ion peak corresponding to [M+H]⁺ and/or [M+Na]⁺ should be observed (MW of product = MW of starting amine + 100.12). A characteristic fragment ion at [M-56]⁺ (loss of isobutylene) or a peak at m/z 57 (tert-butyl cation) may also be present.[11]
FT-IR (ATR) Appearance of a strong, sharp carbonyl (C=O) stretching band for the carbamate group around 1680-1720 cm⁻¹ . The N-H stretching band from the secondary amine starting material (around 3300-3500 cm⁻¹) should be absent.[11]

Safety and Handling

  • Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled in a well-ventilated fume hood. It is moisture-sensitive.

  • Dichloromethane (DCM): Is a volatile and suspected carcinogen. All handling should occur within a fume hood.

  • Triethylamine (TEA): Is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-Boc protection of ethyl 4-isopropylpiperidine-4-carboxylate. By understanding the rationale behind each step and employing the described in-process controls and characterization techniques, researchers can confidently and efficiently synthesize this key intermediate for applications in drug discovery and development.

References

The Strategic Role of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,4-Disubstituted Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents due to its favorable physicochemical properties and its ability to orient substituents in three-dimensional space.[1][2] Among the various substitution patterns, the 4,4-disubstituted piperidine motif has emerged as a particularly valuable building block. This structural element offers a rigid framework that can help to lock in bioactive conformations, minimize off-target effects, and enhance metabolic stability. Its utility is prominently showcased in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.[3][4][5]

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate is a key intermediate that embodies the strategic advantages of the 4,4-disubstituted piperidine core. The isopropyl group at the C4 position provides a lipophilic substituent that can engage in crucial hydrophobic interactions within a target's binding pocket, a feature known to be important for the potency of some CCR5 antagonists.[1][6] The ethyl ester functionality serves as a versatile handle for further synthetic manipulations, such as amide bond formation, enabling the facile introduction of diverse pharmacophoric elements. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity during synthetic sequences.

This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its synthesis and subsequent elaboration into potential drug candidates.

PART 1: Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process starting from the commercially available Ethyl 4-piperidinecarboxylate. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the alkylation of the C4 position.

Step 1: Boc-Protection of Ethyl 4-piperidinecarboxylate

This initial step is a standard procedure to protect the secondary amine of the piperidine ring, which facilitates the subsequent C-H alkylation at the 4-position by preventing N-alkylation.

Reaction Scheme:

Boc_Protection reactant1 Ethyl 4-piperidinecarboxylate product Ethyl 1-Boc-4-piperidinecarboxylate reactant1->product reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->product reagent1 Triethylamine (Et3N) Dichloromethane (DCM) reagent1->product

Caption: Boc-protection of Ethyl 4-piperidinecarboxylate.

Protocol 1: Synthesis of Ethyl 1-Boc-4-piperidinecarboxylate

  • Materials:

    • Ethyl 4-piperidinecarboxylate (1.0 eq)[7][8]

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

    • Triethylamine (Et₃N) (1.1 eq)

    • Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Ethyl 4-piperidinecarboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl 1-Boc-4-piperidinecarboxylate as an oil, which can be used in the next step without further purification.[3]

Step 2: α-Alkylation to Introduce the Isopropyl Group

The introduction of the isopropyl group at the C4 position is achieved via deprotonation of the α-carbon to the ester, followed by quenching with an isopropyl electrophile.

Reaction Scheme:

Alkylation reactant1 Ethyl 1-Boc-4-piperidinecarboxylate product This compound reactant1->product reagent1 1. Lithium diisopropylamide (LDA) 2. 2-Iodopropane reagent1->product solvent Tetrahydrofuran (THF), -78 °C solvent->product

Caption: Alkylation of Ethyl 1-Boc-4-piperidinecarboxylate.

Protocol 2: Synthesis of this compound

  • Materials:

    • Ethyl 1-Boc-4-piperidinecarboxylate (1.0 eq)

    • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

    • 2-Iodopropane (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 1-Boc-4-piperidinecarboxylate in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise to the stirred reaction mixture, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add 2-iodopropane dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

PART 2: Application in the Synthesis of a CCR5 Antagonist Analogue

The synthesized this compound is a valuable intermediate for the synthesis of novel CCR5 antagonists. The following section outlines a representative synthetic route to a hypothetical analogue, demonstrating the utility of this building block.

Step 1: Saponification of the Ethyl Ester

The first step in elaborating the building block is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated for amide coupling.

Reaction Scheme:

Saponification reactant This compound product 1-Boc-4-isopropyl-4-piperidinecarboxylic acid reactant->product reagent 1. Lithium hydroxide (LiOH) 2. HCl (to acidify) reagent->product solvent THF/Water solvent->product

Caption: Saponification of the ethyl ester.

Protocol 3: Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-4-isopropyl-4-piperidinecarboxylic acid as a solid.

Step 2: Amide Coupling with a Bioactive Amine Fragment

The carboxylic acid is then coupled with a suitable amine-containing fragment to introduce key pharmacophoric features for CCR5 antagonism. For this example, we will use a hypothetical amino-tropane derivative, a common motif in CCR5 antagonists like Maraviroc.[6][9]

Reaction Scheme:

Amide_Coupling reactant1 1-Boc-4-isopropyl-4-piperidinecarboxylic acid product Boc-protected CCR5 Antagonist Analogue reactant1->product reactant2 Amino-tropane derivative reactant2->product reagent HATU, DIPEA reagent->product solvent DMF solvent->product

Caption: Amide coupling to form the CCR5 antagonist analogue.

Protocol 4: Amide Coupling to Synthesize the CCR5 Antagonist Analogue

  • Materials:

    • 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq)

    • Amino-tropane derivative (1.1 eq)

    • HATU (1.1 eq)[10]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add the amino-tropane derivative to the solution.

    • Add HATU and then slowly add DIPEA to the reaction mixture.[10]

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected CCR5 antagonist analogue.

Step 3: Boc-Deprotection to Yield the Final Compound

The final step is the removal of the Boc protecting group to yield the free piperidine nitrogen, which is often crucial for interaction with the target receptor.[1]

Reaction Scheme:

Deprotection reactant Boc-protected CCR5 Antagonist Analogue product Final CCR5 Antagonist Analogue reactant->product reagent Trifluoroacetic acid (TFA) reagent->product solvent Dichloromethane (DCM) solvent->product

Caption: Final Boc-deprotection step.

Protocol 5: Boc-Deprotection

  • Materials:

    • Boc-protected CCR5 Antagonist Analogue (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

    • Slowly add trifluoroacetic acid to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The final compound can be further purified by preparative HPLC if necessary.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its synthesis is straightforward, and its strategic incorporation of a 4,4-disubstituted piperidine core provides a robust platform for the development of potent and selective therapeutic agents, particularly in the realm of CCR5 antagonists for the treatment of HIV-1. The protocols outlined in this guide offer a practical framework for researchers to utilize this important intermediate in their drug discovery programs.

References

large-scale synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Introduction

Substituted piperidines are privileged scaffolds in modern drug discovery, forming the core of numerous pharmaceuticals across various therapeutic areas, including analgesics, antipsychotics, and antihistamines.[1][2][3] The precise installation of substituents on the piperidine ring is crucial for modulating pharmacological activity. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, a key intermediate for more complex active pharmaceutical ingredients (APIs).

The described method focuses on the C4-alkylation of a readily available piperidine precursor. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offer a step-by-step guide for execution, and discuss critical considerations for process scale-up, ensuring scientific integrity and practical applicability for researchers in pharmaceutical and chemical development.

Synthetic Strategy and Mechanistic Overview

The core of this synthesis is the α-alkylation of an ester. The strategy involves the deprotonation of the C4-proton of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate to form a stabilized enolate, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Key Reaction:

A visual representation of the overall reaction would be placed here in a final document.

Mechanism:

  • Deprotonation: A strong, sterically hindered, non-nucleophilic base is required to selectively deprotonate the α-carbon (C4) without competing reactions such as attacking the ester carbonyl. Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its bulky isopropyl groups prevent it from acting as a nucleophile, and its high basicity (pKa ~36) is sufficient to quantitatively remove the target proton.

  • Enolate Formation: The removal of the C4-proton by LDA generates a lithium enolate intermediate. This reaction is performed at very low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate and prevent side reactions.

  • Nucleophilic Attack (Alkylation): The formed enolate is a potent nucleophile. Upon the addition of an alkylating agent, such as 2-iodopropane, the enolate's α-carbon attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. This step forms the new carbon-carbon bond, installing the isopropyl group at the C4 position.

  • Quenching: The reaction is terminated by the addition of a proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize any remaining base and enolate.

Experimental Protocol: Gram-Scale Synthesis

This protocol details the synthesis on a laboratory scale, which can be adapted for larger-scale production with the considerations outlined in the subsequent section.

Materials and Equipment
Reagent/MaterialCAS NumberM.W. ( g/mol )Notes
Diisopropylamine108-18-9101.19Anhydrous, freshly distilled recommended.
n-Butyllithium (n-BuLi), 2.5 M in hexanes109-72-864.06Handle under an inert atmosphere.
Ethyl 1-Boc-4-piperidinecarboxylate142851-03-4257.33Starting material.[4][5][6][7]
2-Iodopropane75-30-9169.99Alkylating agent.
Tetrahydrofuran (THF)109-99-972.11Anhydrous, inhibitor-free.
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49For quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11For extraction.
Brine (Saturated Aqueous NaCl)7647-14-558.44For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Equipment
Three-neck round-bottom flask with stir barFlame-dried before use.
Schlenk line or Argon/Nitrogen manifoldTo maintain an inert atmosphere.
Low-temperature bath (Dry ice/acetone)To maintain -78 °C.
Syringes and needlesFor transfer of air/moisture-sensitive reagents.
Addition funnelFor controlled addition of reagents.
Step-by-Step Procedure

Part 1: In-situ Preparation of LDA

  • Set up a flame-dried three-neck flask under a positive pressure of argon.

  • Add anhydrous THF (100 mL) and freshly distilled diisopropylamine (4.4 mL, 31.5 mmol, 1.2 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 12.0 mL, 30.0 mmol, 1.15 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Part 2: Alkylation Reaction

  • In a separate flame-dried flask under argon, dissolve Ethyl 1-Boc-4-piperidinecarboxylate (6.7 g, 26.0 mmol, 1.0 eq) in anhydrous THF (80 mL).

  • Cool this solution to -78 °C.

  • Using a cannula, slowly transfer the substrate solution from step 6 into the freshly prepared LDA solution from step 5 over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 2-iodopropane (3.1 mL, 31.2 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight (approx. 16 hours).

Part 3: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil using flash column chromatography (e.g., silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure this compound.

Scalability and Process Optimization

Transitioning from gram-scale to multi-kilogram production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Reagent Handling: The use of n-BuLi and the generation of LDA are highly exothermic. On a large scale, a jacketed reactor with precise temperature control is mandatory. Sub-surface addition of reagents is recommended to improve dispersion and heat transfer.

  • Temperature Control: Maintaining -78 °C in a large reactor can be challenging. Cryogenic cooling systems are necessary. A rise in temperature can lead to enolate decomposition and side reactions, reducing yield and purity.

  • Purification: Column chromatography is not practical for large-scale purification.[8] The viability of vacuum distillation should be investigated, as the product is a high-boiling oil. Alternatively, developing a crystallization procedure, if a suitable solid derivative can be formed, would be a more efficient and scalable purification method.[8][9]

  • Solvent Choice: While THF is an excellent solvent for this chemistry, its tendency to form peroxides and its relatively low boiling point are considerations for large-scale operations. 2-Methyl-THF could be considered as a safer alternative.

  • Safety: All reagents are hazardous. n-Butyllithium is pyrophoric, and diisopropylamine and 2-iodopropane are toxic and corrosive. Operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), and all personnel must be thoroughly trained in handling these materials.

Data Summary

The following table summarizes the key quantitative parameters for the described gram-scale protocol.

ParameterValueNotes
Starting Material
Ethyl 1-Boc-4-piperidinecarboxylate6.7 g (26.0 mmol, 1.0 eq)The limiting reagent.
Reagents
Diisopropylamine3.19 g (31.5 mmol, 1.2 eq)Used to generate LDA.
n-Butyllithium (2.5 M)12.0 mL (30.0 mmol, 1.15 eq)Used to generate LDA.
2-Iodopropane5.3 g (31.2 mmol, 1.2 eq)Alkylating agent.
Conditions
Reaction Temperature-78 °C to Room TemperatureCritical for enolate stability.
Reaction Time~18 hoursIncludes warming and overnight stirring.
Outcome
Expected Yield70-85%Post-purification.
Product AppearanceColorless to pale yellow oil.
Molecular FormulaC₁₆H₂₉NO₄
Molecular Weight299.41 g/mol

Process Workflow Diagram

Synthesis_Workflow start Start: Materials & Glassware Prep lda_prep Part 1: LDA Preparation - Charge THF & Diisopropylamine - Cool to -78 °C - Add n-BuLi start->lda_prep Inert Atmosphere enolate_form Part 2: Enolate Formation - Dissolve Substrate in THF - Cool to -78 °C - Transfer Substrate to LDA lda_prep->enolate_form Use LDA immediately alkylation Part 3: C4-Alkylation - Add 2-Iodopropane at -78 °C - Stir and Warm to RT enolate_form->alkylation 1 hr stir workup Part 4: Quench & Workup - Quench with aq. NH₄Cl - EtOAc Extraction - Brine Wash alkylation->workup 16 hr stir purify Part 5: Purification - Dry with MgSO₄ - Concentrate - Flash Chromatography workup->purify Crude Oil product Final Product: This compound purify->product Pure Oil

Caption: Workflow for the synthesis of this compound.

References

Application Note & Protocol: High-Purity Isolation of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly for central nervous system (CNS) drug discovery.[1] Its unique structure, featuring a bulky non-polar isopropyl group at the C4 position and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents specific challenges for purification. The successful isolation of this compound from synthetic reaction mixtures requires a robust chromatographic method capable of separating it from starting materials, byproducts, and reagents with closely related polarities.

This document provides a comprehensive, field-tested protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from initial method development on Thin-Layer Chromatography (TLC) to the final isolation and purity verification steps. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.

The Chromatographic Principle: A Rationale for Method Selection

The purification strategy hinges on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH). The separation of compounds is governed by their differential adsorption to the silica surface and their solubility in the less polar mobile phase.[2]

Causality of Separation for the Target Molecule:

  • Target Compound Polarity: this compound is a molecule of intermediate polarity.

    • The ester and carbamate (Boc) groups provide polar sites for interaction with the silica gel.

    • The Boc group sterically hinders and reduces the basicity of the piperidine nitrogen, preventing the strong interactions that cause peak tailing, a common issue with unprotected amines on silica.

    • The ethyl and, crucially, the isopropyl groups, along with the tert-butyl group of the Boc moiety, create significant non-polar character, reducing the molecule's affinity for the polar stationary phase compared to more polar impurities.

  • Common Impurities & Their Behavior:

    • Unreacted Starting Amine (Ethyl 4-isopropyl-4-piperidinecarboxylate): Lacks the Boc group, exposing the basic nitrogen. This makes it significantly more polar than the target compound. It will adsorb very strongly to the silica gel and will have a very low Retention Factor (Rf) or remain at the baseline in typical mobile phases.

    • Di-tert-butyl dicarbonate (Boc₂O): A common reagent for Boc protection, it is relatively non-polar and will elute much faster than the target compound (high Rf).

    • Reaction Byproducts: These will vary, but are often more polar (e.g., hydrolyzed starting materials) or less polar.

The goal is to select a mobile phase that provides a "sweet spot" of polarity—strong enough to move the target compound down the column at a reasonable rate (typically aiming for an Rf of 0.2-0.4 in TLC) but not so strong that it co-elutes with less polar impurities.

Visualized Workflow for Purification

The entire purification process can be visualized as a systematic progression from method development to final product analysis.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Execution cluster_post Phase 3: Analysis & Isolation Crude Crude Reaction Mixture TLC_Dev TLC Method Development (Solvent System Optimization) Crude->TLC_Dev Optimal_Rf Optimal Rf Achieved? (0.2 - 0.4) TLC_Dev->Optimal_Rf Optimal_Rf->TLC_Dev No, Adjust Polarity Prep_Column Prepare & Pack Silica Gel Column Optimal_Rf->Prep_Column Yes Load_Sample Load Crude Sample Prep_Column->Load_Sample Elute Elute with Optimized Mobile Phase Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Verify Purity Verification (¹H NMR) Pure_Product->Verify Polarity_Logic cluster_params cluster_interaction cluster_output Compound_Polarity Compound Polarity Interaction Strength of Interaction with Stationary Phase (Silica) Compound_Polarity->Interaction Directly Proportional Solvent_Polarity Mobile Phase Polarity (% EtOAc in Hexane) Solvent_Polarity->Interaction Inversely Proportional (Competition) Rf_Value Rf Value on TLC Plate (Elution Speed on Column) Interaction->Rf_Value Inversely Proportional

References

Strategic Derivatization of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved pharmaceuticals and natural products.[1][2] Specifically, 4,4-disubstituted piperidines offer a three-dimensional architecture that is invaluable for exploring chemical space in drug discovery. This guide focuses on Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a versatile starting material for generating diverse compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) studies. We present a strategic framework for its derivatization, focusing on the three key modification points: the N1-piperidine nitrogen, the C4-ester, and the C4-isopropyl group. This document provides senior researchers and drug development professionals with detailed, field-tested protocols, the scientific rationale behind experimental choices, and a clear roadmap for systematic analog synthesis.

The Strategic Framework for SAR Exploration

The primary goal of a Structure-Activity Relationship (SAR) campaign is to systematically modify a lead compound to optimize its pharmacological profile, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4] this compound is an ideal starting scaffold, possessing distinct functional handles that allow for controlled, stepwise diversification.

The core of our strategy involves exploring the chemical space around three key positions:

  • R¹ (N1-Position): The Boc-protected nitrogen is a gateway to a vast array of substitutions. After deprotection, this site can be functionalized to modulate the compound's basicity (pKa), introduce new hydrogen bond donors/acceptors, or add groups that form critical interactions with the biological target.

  • R² (C4-Carboxylate): The ethyl ester is a versatile handle. It is often a site of metabolic vulnerability, susceptible to in-vivo hydrolysis by esterases.[5][6] Its conversion to more stable amides is a classic medicinal chemistry strategy to enhance pharmacokinetic stability.[5] The amide substituent also provides a vector for exploring new binding pockets.

  • R³ (C4-Isopropyl): While the isopropyl group provides a foundational lipophilic and steric character, more advanced SAR studies might explore its replacement to fine-tune lipophilicity and van der Waals interactions. This modification is typically reserved for later-stage optimization due to its synthetic complexity.

SAR_Strategy cluster_mods Diversification Points for SAR Start Ethyl 1-Boc-4-isopropyl- 4-piperidinecarboxylate N1 R¹: N-Substitution (Alkylation, Acylation, Arylation) Start->N1 Deprotection & Functionalization C4_Ester R²: C4-Ester Modification (Amide Coupling, Bioisosteres) Start->C4_Ester Hydrolysis & Coupling C4_Alkyl R³: C4-Alkyl Modification (Advanced SAR) Start->C4_Alkyl Advanced Synthesis

Caption: Key diversification points on the core scaffold.

Derivatization at the N1-Position: Modulating Polarity and Target Engagement

Modification at the piperidine nitrogen is a primary strategy for altering a compound's physicochemical properties and target interactions. The following protocols detail the essential two-step sequence: Boc deprotection followed by N-functionalization.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard and highly efficient removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[7][8]

Rationale: Trifluoroacetic acid is a strong, volatile acid that cleanly cleaves the Boc group, forming gaseous isobutylene and carbon dioxide as byproducts, which simplifies work-up. Dichloromethane (DCM) is an excellent solvent for a wide range of organic compounds and is unreactive under these conditions. The reaction is initiated at 0°C to control the initial exothermic reaction.[9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve the starting material (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) dropwise to the stirred solution. Caution: Gas evolution (CO₂) will occur.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine, which can be used in the next step without further purification.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a mild and highly effective method for introducing alkyl groups at the N1-position.[10]

Rationale: This method avoids the use of harsh alkylating agents and the potential for over-alkylation. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ from the amine and an aldehyde or ketone.

Materials:

  • Deprotected piperidine intermediate (from Protocol 1)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology:

  • Dissolve the deprotected piperidine (1.0 equiv.) and the desired aldehyde/ketone (1.1 equiv.) in anhydrous DCM or DCE.

  • If the amine is used as a salt (e.g., TFA salt), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.) to liberate the free amine.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add STAB portion-wise over 10 minutes. Caution: Gas evolution (H₂) may occur.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated derivative.

N1_Workflow Start Ethyl 1-Boc-4-isopropyl- 4-piperidinecarboxylate Deprotection Protocol 1: Boc Deprotection (TFA, DCM) Start->Deprotection Intermediate Free Piperidine Intermediate Deprotection->Intermediate ReductiveAmination Protocol 2: Reductive Amination (R-CHO, STAB) Intermediate->ReductiveAmination Product N1-Functionalized Derivative ReductiveAmination->Product

Caption: Workflow for derivatization at the N1-position.

Derivatization at the C4-Carboxylate Position: Enhancing Stability and Exploring New Interactions

Modifying the C4-ester is a cornerstone of SAR for this scaffold, primarily through its conversion to a diverse array of amides. This strategy addresses potential metabolic liabilities and introduces new functionalities for target interaction.

Protocol 3: Saponification of the Ethyl Ester

The first step is the hydrolysis of the ester to the corresponding carboxylic acid.

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard method for ester hydrolysis. A mixed solvent system of THF/Methanol/Water ensures the solubility of both the nonpolar substrate and the aqueous base, facilitating an efficient reaction.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equiv.)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Dissolve the starting ester (1.0 equiv.) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O (2-3 equiv.) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often a solid.

Protocol 4: Amide Bond Formation with a Hindered Carboxylic Acid

The formation of an amide from a sterically hindered carboxylic acid requires robust coupling conditions.[11][12]

Rationale: The carboxylic acid intermediate is sterically demanding due to the quaternary C4 center bearing an isopropyl group. Standard coupling reagents may be sluggish. Therefore, a highly efficient uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[13] A non-nucleophilic base like DIPEA is required to neutralize the ammonium salts formed and to facilitate the reaction. DMF is an excellent polar aprotic solvent for these reactions.

Materials:

  • 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (from Protocol 3)

  • Primary or Secondary Amine (1.1 equiv.)

  • HATU (1.2 equiv.)

  • Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add the desired amine (1.1 equiv.) and DIPEA (3.0 equiv.).

  • In a separate vial, dissolve HATU (1.2 equiv.) in a small amount of DMF.

  • Add the HATU solution to the reaction mixture and stir at room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under high vacuum to remove DMF.

  • Purify the crude residue by flash column chromatography to yield the desired amide.

C4_Workflow Start Ethyl 1-Boc-4-isopropyl- 4-piperidinecarboxylate Saponification Protocol 3: Saponification (LiOH, THF/MeOH/H₂O) Start->Saponification Intermediate Carboxylic Acid Intermediate Saponification->Intermediate AmideCoupling Protocol 4: Amide Coupling (Amine, HATU, DIPEA) Intermediate->AmideCoupling Product C4-Amide Derivative AmideCoupling->Product

Caption: Workflow for derivatization at the C4-carboxylate position.

Data Presentation for SAR Analysis

A systematic presentation of structural modifications and corresponding biological data is crucial for elucidating the SAR. The following tables provide templates for organizing the synthesized analogs and their activity data.

Table 1: Representative Library of C4-Amide Derivatives

Compound IDR-Group (Amine Used)Modification TypeRationale for Synthesis
LIB-001 BenzylamineC4-AmideIntroduce aromatic ring for potential π-stacking.
LIB-002 MorpholineC4-AmideIncrease polarity and aqueous solubility.
LIB-003 4-FluoroanilineC4-AmideExplore electronic effects (electron-withdrawing).
LIB-004 CyclopropylamineC4-AmideIntroduce small, rigid lipophilic group.

Table 2: Template for Structure-Activity Relationship Summary

Compound IDR¹ (N1-Substituent)R² (C4-Amide Group)Biological Activity (IC₅₀, µM)
SAR-001 H (from deprotection)-NH-BenzylData
SAR-002 -CH₂-Cyclopropyl-NH-BenzylData
SAR-003 -CH₂-Ph-NH-BenzylData
SAR-004 -CH₂-Ph-MorpholinylData
SAR-005 -CH₂-Ph-NH-CyclopropylData

Conclusion

The this compound scaffold is a high-value starting point for medicinal chemistry campaigns. The derivatization strategies and detailed protocols provided herein offer a robust and logical framework for generating diverse libraries of analogs. By systematically exploring modifications at the N1 and C4 positions, research teams can efficiently map the structure-activity landscape, leading to the identification of optimized lead candidates with improved potency, selectivity, and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their synthetic endeavors. The following sections are structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My piperidine synthesis is resulting in a mixture of diastereomers. What are the common causes and how can I improve stereoselectivity?

A1: The loss of stereocontrol or the formation of diastereomeric mixtures is a frequent challenge. The primary causes depend on the reaction mechanism:

  • Formation of Planar Intermediates: Reactions proceeding through planar, achiral intermediates like enamines or iminium ions can lead to a loss of stereochemical information.[1] Subsequent reactions with these intermediates can occur from either face, leading to a mixture of diastereomers.

  • Epimerization: A common issue is the epimerization of an existing stereocenter, particularly at the α-position to the nitrogen.[2][3][4] This can be base or acid-catalyzed, or even photochemically induced, proceeding through a reversible process that favors the thermodynamically more stable isomer.[2][3][4][5]

  • Reaction Conditions: Temperature, solvent, and catalyst choice can all influence the transition state energies of diastereomeric pathways, thereby affecting the product ratio.

To improve stereoselectivity, consider the following:

  • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on the nitrogen or using asymmetric catalysts can effectively control the facial selectivity of reactions involving planar intermediates.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the formation of new stereocenters. Protecting groups can also play a crucial role in directing stereoselectivity.[6]

  • Thermodynamic vs. Kinetic Control: If epimerization is occurring, you may be isolating the thermodynamic product. To favor the kinetic product, consider running the reaction at lower temperatures for shorter durations. Conversely, to obtain the most stable diastereomer, you might intentionally employ conditions that promote epimerization to drive the equilibrium towards the desired product.[2][3][4] Recent advances in photoredox catalysis offer methods for the deliberate and highly diastereoselective epimerization of piperidines to the more stable isomer.[2][3][4]

Q2: I am observing significant amounts of over-alkylation on my piperidine nitrogen. How can I favor mono-alkylation?

A2: Over-alkylation, leading to di-alkylated products or quaternary ammonium salts, is a common side reaction in the N-alkylation of piperidines.[7] This occurs because the mono-alkylated piperidine product is often still nucleophilic enough to react with another equivalent of the alkylating agent.

To promote mono-alkylation, you can implement the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the piperidine relative to the alkylating agent.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture ensures that it reacts with the starting piperidine before it can react with the mono-alkylated product.[7] A syringe pump is ideal for this.[7]

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can help to deprotonate the piperidine without competing in the alkylation reaction.

  • Protecting Groups: If your molecule has multiple amine groups, selective protection is key. For instance, in 4-aminomethylpiperidine, the primary amine can be protected with a Boc group to ensure alkylation occurs at the secondary piperidine nitrogen.[8]

  • Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides as it generally avoids the formation of quaternary ammonium salts.[8]

Troubleshooting Guides for Specific Synthetic Routes

Guide 1: Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing substituted piperidines.[6] However, it is not without its challenges.

Problem 1: Low yield and recovery of starting materials, suggesting poor iminium/enamine formation.

  • Underlying Cause: The initial condensation between the amine and the carbonyl compound to form an iminium ion or enamine is a reversible equilibrium. For sterically hindered ketones or electron-deficient amines, this equilibrium may not favor the iminium/enamine intermediate.[9] The presence of water can also shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Water Removal: Ensure anhydrous reaction conditions. Using a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the equilibrium forward.

    • Catalyst: The reaction is often catalyzed by acid. Optimize the acid catalyst (e.g., acetic acid, Ti(OiPr)₄).[9] Lewis acids like Ti(OiPr)₄ or ZnCl₂ can be particularly effective for less reactive substrates.[10]

    • Pre-formation of Iminium/Enamine: Allow the amine and carbonyl to stir together for a period before adding the reducing agent.[10] Monitoring the reaction by NMR or IR for the disappearance of the carbonyl signal can confirm imine/enamine formation.

    • Choice of Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion over the carbonyl group, allowing for a one-pot reaction.[10] Sodium borohydride (NaBH₄) can also be used, but typically requires the pre-formation of the imine as it can reduce the starting aldehyde or ketone.[10]

Problem 2: Formation of a tertiary alcohol byproduct.

  • Underlying Cause: This side reaction occurs when the reducing agent reduces the starting carbonyl compound before it can form the iminium ion. This is more common with stronger reducing agents like NaBH₄ when the imine formation is slow.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: Use NaBH(OAc)₃ or NaBH₃CN, which are less reactive towards aldehydes and ketones under neutral or acidic conditions.[10]

    • pH Control: Maintain a slightly acidic pH (around 5-6) to favor iminium ion formation and stability, while moderating the reactivity of borohydride reagents.

    • Two-Step Procedure: As mentioned above, form the imine first, remove excess water, and then add the reducing agent.

Experimental Protocol: Optimized Reductive Amination Using NaBH(OAc)₃

  • To a solution of the ketone/aldehyde (1.0 equiv.) and the amine (1.1 equiv.) in an anhydrous solvent (e.g., dichloroethane, THF, or DCM) at room temperature, add acetic acid (1.1 equiv.).

  • Stir the mixture for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Guide 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are piperidine-containing fused systems.[11][12]

Problem: Low yields, especially with electron-deficient aromatic rings.

  • Underlying Cause: The key step in the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution.[12][13] The nucleophilicity of the aromatic ring is therefore crucial. Electron-withdrawing groups on the ring deactivate it towards electrophilic attack, leading to poor yields or requiring harsh reaction conditions.[14]

  • Troubleshooting Steps:

    • Reaction Conditions: For deactivated systems, stronger acids (e.g., trifluoroacetic acid, polyphosphoric acid) and higher temperatures may be necessary.

    • Substrate Modification: If possible, modify the substrate to include electron-donating groups on the aromatic ring to increase its nucleophilicity.[14]

    • Alternative Catalysts: Explore the use of Lewis acids or asymmetric Brønsted acids, which can catalyze the reaction under milder conditions and even induce enantioselectivity.[11]

Diagram: Pictet-Spengler Reaction Mechanism

PictetSpengler cluster_1 Iminium Ion Formation cluster_2 Cyclization & Aromatization Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + Aldehyde, H+ Aldehyde Aldehyde/Ketone Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Substitution Product Tetrahydroisoquinoline Cyclized->Product -H+

Caption: Mechanism of the Pictet-Spengler reaction.

Guide 3: Stereocontrol and Epimerization

Maintaining and controlling stereochemistry is paramount in drug development.

Problem: Unwanted epimerization of a chiral center, leading to a mixture of diastereomers.

  • Underlying Cause: Epimerization at the α-carbon to the piperidine nitrogen can occur via the formation of an α-amino radical or an iminium ion intermediate, especially under acidic, basic, or photolytic conditions.[2][3][4][5] The reaction often proceeds to a thermodynamic equilibrium, favoring the most stable diastereomer where bulky substituents occupy equatorial positions.[2][4]

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Avoid prolonged exposure to harsh acidic or basic conditions. If possible, use milder reagents and lower reaction temperatures.

    • Protecting Group Strategy: The choice of N-protecting group can significantly influence the stability of adjacent stereocenters. For example, bulky N-substituents can disfavor the formation of planar intermediates required for epimerization.

    • Leverage Epimerization: In some cases, if the desired product is the thermodynamically more stable one, you can intentionally use conditions that promote epimerization to drive the reaction to completion.[2][3][4] For instance, photoredox-mediated epimerization can be a powerful tool for this purpose.[2][3][4]

Diagram: Troubleshooting Stereoisomer Formation

EpimerizationTroubleshooting start Mixture of Diastereomers Observed q1 Is the reaction known to proceed via a planar intermediate? start->q1 a1_yes Use Chiral Auxiliary or Asymmetric Catalyst q1->a1_yes Yes q2 Is an existing stereocenter epimerizing? q1->q2 No q2->start No, re-evaluate mechanism a2_yes Milder Conditions (Temp, pH, Time) q2->a2_yes Yes q3 Is the desired product the thermodynamically favored isomer? a2_yes->q3 a3_yes Employ Controlled Epimerization Conditions q3->a3_yes Yes a3_no Kinetic Control: Low Temp, Short Time q3->a3_no No

Caption: Decision tree for troubleshooting diastereomer formation.

Data Summary

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentCommon SolventsCompatibility with CarbonylsKey AdvantagesCommon Issues
NaBH(OAc)₃ DCE, DCM, THFHighMild, selective, one-pot reactionsWater-sensitive
NaBH₃CN MeOH, EtOHHighWater-stable, effective in protic solventsToxic cyanide byproduct
NaBH₄ MeOH, EtOHLowInexpensive, readily availableReduces aldehydes/ketones, requires two-step process

References

Technical Support Center: Optimizing the Synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize 4,4-disubstituted piperidine derivatives. These scaffolds are of significant interest in modern drug discovery due to their prevalence in a wide range of pharmaceuticals.[1][2][3]

The synthesis of the target compound, while conceptually straightforward via α-alkylation of an ester enolate, presents several practical challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate these challenges effectively.

Core Synthesis Pathway

The primary route to this compound involves the deprotonation of the C4-proton of the starting ester, Ethyl 1-Boc-4-piperidinecarboxylate, to form a lithium enolate. This is followed by an S_N2 reaction with an isopropyl electrophile.

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Target Molecule start Ethyl 1-Boc-4-piperidinecarboxylate base 1. LDA, THF, -78 °C start->base Deprotonation electrophile 2. 2-Iodopropane product This compound electrophile->product Alkylation

Caption: Overall reaction scheme for the α-alkylation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction resulted in a low or negligible yield of the desired product. What are the most likely causes?

Answer: A low yield is the most common issue and can stem from several factors. Systematically investigating the following points is crucial.

  • Ineffective Deprotonation: The formation of the lithium enolate is the critical first step.

    • Base Quality: Lithium diisopropylamide (LDA) is hygroscopic and can degrade. Ensure you are using freshly prepared LDA or a recently purchased, properly stored commercial solution. Titration of your n-BuLi solution before preparing LDA is highly recommended to ensure accurate stoichiometry.[4]

    • Moisture: The reaction is extremely sensitive to water. All glassware must be rigorously flame-dried or oven-dried, and all solvents (especially THF) must be anhydrous. Any trace of water will quench the LDA and the enolate.

    • Insufficient Base: Use a slight excess of LDA (typically 1.05-1.2 equivalents) to ensure complete deprotonation and to compensate for any adventitious moisture or other acidic impurities.[5]

  • Electrophile Issues:

    • Reactivity: The reactivity order for the S_N2 reaction is R-I > R-Br > R-Cl.[6] 2-Iodopropane is the most reactive electrophile for this purpose. If you are using 2-bromopropane, the reaction may require longer times or the addition of an iodide salt (e.g., NaI, KI) to facilitate an in situ Finkelstein reaction.

    • Degradation: Ensure your isopropyl halide is not old or degraded, which can reduce its effectiveness.

  • Reaction Temperature: The enolate is thermally unstable. The deprotonation and alkylation steps must be maintained at -78 °C (a dry ice/acetone bath). If the temperature rises prematurely, the enolate can decompose or participate in side reactions.[7]

Question 2: Analysis of my crude product shows a large amount of unreacted starting material. How can I drive the reaction to completion?

Answer: High recovery of starting material points directly to a failure in either the deprotonation or the alkylation step.

  • Optimize Deprotonation Time: After adding the starting ester to the LDA solution at -78 °C, allow sufficient time for complete enolate formation. While often rapid, stirring for 30-60 minutes before adding the electrophile is a good practice.[8]

  • Increase Enolate Reactivity with Additives:

    • HMPA/DMPU: Hexamethylphosphoramide (HMPA) is a polar, aprotic solvent that strongly solvates the lithium cation.[9] This breaks up the dimeric or oligomeric aggregates that LDA and its enolates form in THF, leading to a more "naked" and highly reactive enolate anion.[10][11][12] Adding 1-2 equivalents of HMPA (or the less toxic alternative, DMPU) to the enolate solution just before adding the electrophile can dramatically increase the reaction rate and final conversion.

    • Caution: HMPA is a suspected carcinogen and must be handled with appropriate safety precautions.

  • Re-evaluate Stoichiometry: Double-check the calculations for all reagents. An error in the amount of base or electrophile is a simple but common reason for incomplete conversion. Use at least 1.1-1.5 equivalents of the isopropyl halide.

Question 3: I'm observing a significant byproduct that appears to be from an E2 elimination reaction (propene gas evolution, formation of diisopropylamine). How can this be minimized?

Answer: This is a classic competing pathway when using a secondary halide. The enolate can act as a base, abstracting a proton from the isopropyl halide to generate propene.

  • Strict Temperature Control: E2 reactions have a higher activation energy than S_N2 reactions. Maintaining the temperature at -78 °C throughout the addition of the electrophile and for a period afterward is the most effective way to favor alkylation over elimination.[6][13]

  • Slow Addition of Electrophile: Add the 2-iodopropane solution dropwise to the enolate. This keeps the instantaneous concentration of the electrophile low, which can help suppress the bimolecular elimination pathway.

  • Use a More Reactive Electrophile: Using 2-iodopropane over 2-bromopropane favors the S_N2 pathway.

Frequently Asked Questions (FAQs)

Q1: Why is LDA the standard base for this reaction? Why can't I use n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)?

A: The choice of base is critical.

  • LDA: Lithium diisopropylamide is a strong base (pKa of its conjugate acid, diisopropylamine, is ~36) capable of quantitatively deprotonating the ester (α-proton pKa ~25).[5] Its significant steric bulk makes it a poor nucleophile, so it does not attack the ester carbonyl group.[14][15]

  • n-BuLi: While a stronger base (pKa of butane ~50), n-BuLi is also a potent nucleophile. It would readily add to the ester carbonyl, leading to ketone formation and other side products instead of the desired enolate.[16][17]

  • NaH or Alkoxides (e.g., NaOEt): These bases are not strong enough to ensure complete and irreversible deprotonation of the ester. This establishes an equilibrium containing unreacted ester, enolate, and base, which can lead to reversible and undesirable side reactions like Claisen self-condensation.[13]

Q2: How can I confirm that my desired product, this compound, has been formed?

A: A combination of standard analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress. The product should have a different Rf value than the starting material.

  • Mass Spectrometry (MS): The product will have a distinct molecular ion peak. For C16H29NO4, the expected [M+H]+ would be m/z 300.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the C4-proton signal from the starting material (a multiplet around 2.4 ppm) is a key indicator. New signals for the isopropyl group will appear: a septet for the CH and two doublets for the diastereotopic CH₃ groups.

    • ¹³C NMR: The appearance of new signals corresponding to the isopropyl group and a shift in the C4 signal to a quaternary carbon resonance confirm the substitution.

Q3: How critical is the -78 °C reaction temperature?

A: It is extremely critical for two main reasons:

  • Enolate Stability: Lithium enolates of esters are often thermally unstable and can decompose or undergo side reactions at higher temperatures.

  • Kinetic Control: The reaction is run under kinetic control to favor the desired product. At higher temperatures, competing pathways like elimination (as discussed above) and potential enolate equilibration become much more significant.[7]

Optimized Experimental Protocol

This protocol assumes all reagents are anhydrous and all glassware has been properly dried. Operations should be conducted under an inert atmosphere (Nitrogen or Argon).

1. Preparation of LDA Solution (0.5 M in THF)

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.2 eq).

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes before re-cooling to -78 °C for use.[4]

2. Enolate Formation and Alkylation

  • In a separate flame-dried flask, dissolve Ethyl 1-Boc-4-piperidinecarboxylate (1.0 eq) in anhydrous THF.

  • Cool the flask to -78 °C.

  • Slowly transfer the ester solution via cannula into the freshly prepared LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the enolate.

  • Add 2-iodopropane (1.5 eq) dropwise to the enolate solution.

  • Continue stirring the reaction mixture at -78 °C for 2-3 hours. The reaction can be monitored by TLC.

3. Work-up and Purification

  • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[18]

Data Summary Table

This table summarizes the expected impact of key variables on the reaction outcome.

ParameterConditionExpected OutcomeRationale / Comments
Base LDA (1.1 eq) High Yield Strong, non-nucleophilic, sterically hindered base. Ideal for quantitative enolate formation.[5][15]
n-BuLiLow Yield, Side ProductsNucleophilic attack on the ester carbonyl is a major competing reaction.[16]
NaH / NaOEtLow Yield, Side ProductsIncomplete deprotonation leads to equilibrium and potential self-condensation.[13]
Temperature -78 °C High Yield, High Purity Ensures enolate stability and favors S_N2 (alkylation) over E2 (elimination).[7]
> -40 °CDecreased Yield, More ByproductsPromotes enolate decomposition and elimination side reactions.
Additive None Moderate to Good YieldThe standard condition, may result in incomplete reaction.
HMPA or DMPU (1-2 eq) Improved Yield & Rate Breaks up lithium aggregates, creating a more reactive "naked" enolate.[9][10][11]
Electrophile 2-Iodopropane Faster Reaction, Higher Yield Iodine is an excellent leaving group for S_N2 reactions.[6]
2-BromopropaneSlower ReactionMay require longer reaction times or an iodide salt additive. Higher potential for E2.

Troubleshooting Workflow

If your reaction is not performing as expected, use the following decision tree to diagnose the issue.

TroubleshootingWorkflow start Reaction Failed (Low Yield / No Product) check_sm TLC shows mostly Starting Material (SM)? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_byproducts TLC shows new spots, but not product? byproducts_yes Yes check_byproducts->byproducts_yes Yes deprotonation_issue Potential Deprotonation Failure sm_yes->deprotonation_issue sm_no->check_byproducts verify_base Verify Base: - Use fresh LDA - Titrate n-BuLi - Use 1.1-1.2 eq deprotonation_issue->verify_base check_conditions Verify Conditions: - Anhydrous solvents? - Flame-dried glassware? - Temp at -78°C? verify_base->check_conditions increase_reactivity Increase Reactivity: - Add HMPA/DMPU - Increase reaction time check_conditions->increase_reactivity elimination Suspect E2 Elimination byproducts_yes->elimination decomposition Suspect Decomposition byproducts_yes->decomposition elimination_sol Solutions: - Maintain -78°C strictly - Slow electrophile addition - Use 2-Iodopropane elimination->elimination_sol decomposition_sol Solutions: - Check temperature control - Ensure inert atmosphere decomposition->decomposition_sol

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS 1022128-75-1). This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. High purity is often paramount for successful downstream applications, yet purification can present unique challenges.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Understanding the Source of Impurities

Effective purification begins with understanding the potential impurities that may be present in your crude product. The most common synthesis route involves the N-acylation of Ethyl 4-isopropyl-4-piperidinecarboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine base, such as triethylamine (TEA).

This process, while generally efficient, can introduce several classes of impurities that must be removed.

Typical Synthesis and Purification Workflow

The overall process from synthesis to pure product follows a logical sequence. Understanding this flow is the first step in troubleshooting any issues that may arise.

cluster_0 Synthesis Stage cluster_1 Workup Stage cluster_2 Purification Stage Reactants Ethyl 4-isopropyl-4-piperidinecarboxylate + Boc₂O + TEA Reaction Stir in Aprotic Solvent (e.g., DCM) Reactants->Reaction Quench Aqueous Quench Reaction->Quench Wash Acid/Base Washes + Brine Wash Quench->Wash Dry Dry (e.g., Na₂SO₄) & Concentrate Wash->Dry Crude_Product Crude Oily Product Dry->Crude_Product Purification_Method Primary Purification Crude_Product->Purification_Method Chromatography Flash Column Chromatography Purification_Method->Chromatography If Oil Crystallization Recrystallization Purification_Method->Crystallization If Solidifiable Pure_Product Pure Product (>97%) Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General experimental workflow.

Common Impurities Profile

The table below summarizes the most common impurities, their origin, and the chemical basis for their removal.

Impurity NameOriginKey Properties & Removal Rationale
Ethyl 4-isopropyl-4-piperidinecarboxylate Unreacted Starting MaterialPolar & Basic: This starting material is a secondary amine, making it basic. It can be effectively removed during an acidic aqueous wash (e.g., with 1M HCl or NH₄Cl solution), where it forms a water-soluble ammonium salt.
Di-tert-butyl dicarbonate (Boc₂O) Unreacted ReagentNon-polar & Reactive: Can be challenging to remove via extraction. It co-elutes with the product in non-polar solvent systems. Best removed by using a slight excess of the starting amine or by quenching the reaction with a primary amine scavenger post-reaction.
Triethylamine (TEA) Base/CatalystBasic: As a tertiary amine, it is readily protonated and removed with an acidic wash.[2]
Triethylammonium salts ByproductIonic & Water-Soluble: Formed from the reaction of TEA with any protic acids generated. Easily removed by washing with water or brine.
tert-Butanol Boc₂O DecompositionPolar & Protic: Generally water-soluble and easily removed during the aqueous workup.
N,N-di-Boc Adduct Side ReactionVery Non-polar: Formed if the reaction is forced under harsh conditions. Has a much lower polarity than the desired product and typically elutes much faster during column chromatography.
Frequently Asked Questions (FAQs)

Q1: My crude product is a thick, colorless oil. Can it be crystallized?

A: It is possible, but often challenging. This compound is typically isolated as an oil.[1][3] Crystallization is hindered by the conformational flexibility of the piperidine ring and the presence of the bulky, non-polar Boc and isopropyl groups, which can inhibit the formation of an ordered crystal lattice. For crystallization to be successful, two conditions must be met:

  • High Purity: The crude product should be >95% pure before attempting crystallization, as impurities are potent inhibitors of crystal nucleation.

  • Appropriate Solvent System: A suitable solvent system, typically a binary mixture where the compound is soluble in one solvent and insoluble in the other (e.g., ethyl acetate/heptane or diethyl ether/pentane), is required. A patent for a similar piperidine compound suggests using a mixture of ethyl acetate and petroleum ether.[4]

Q2: What are the recommended TLC conditions for monitoring the reaction and purification?

A: A standard and effective TLC system is a mixture of 20-30% Ethyl Acetate in Hexane on silica gel plates (SiO₂).

  • Product (this compound): Rf ≈ 0.4 - 0.5

  • Starting Amine (Ethyl 4-isopropyl-4-piperidinecarboxylate): Rf ≈ 0.1 (will often streak without baseline resolution)

  • Boc₂O: Rf ≈ 0.7 - 0.8 For visualization, use potassium permanganate (KMnO₄) stain, as the Boc-protected product is often not UV-active.

Q3: My NMR shows a persistent impurity at ~1.45 ppm (singlet, 9H). What is it and how do I remove it?

A: This signal is characteristic of the tert-butyl protons of unreacted Boc-anhydride (Boc₂O) or tert-butanol. Given its relatively high Rf on TLC, it is most likely Boc₂O. While an aqueous workup removes tert-butanol, Boc₂O is water-stable and must be removed by other means.

  • Chromatography: It can be separated by careful flash column chromatography, as it is significantly less polar than the product.[5]

  • Chemical Quench: If chromatography is not desired, the crude mixture can be treated with a small amount of a nucleophilic amine like piperidine after the main reaction is complete. This will consume the excess Boc₂O, and the resulting Boc-piperidine can be easily washed out.

Q4: I am losing my Boc protecting group during column chromatography. How can I prevent this?

A: The Boc group is notoriously sensitive to acid. Commercial silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the cleavage of the Boc group, especially with prolonged exposure. To prevent this:

  • Neutralize the Silica: Prepare the silica slurry for your column using a solvent system containing 0.5-1% triethylamine (or another volatile base like pyridine). This deactivates the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using neutral alumina as your stationary phase, which lacks the acidity of silica gel.

  • Work Quickly: Do not let the product sit on the column for extended periods. Use flash chromatography with positive pressure to expedite the separation.

Troubleshooting Guide

This section addresses more complex purification problems in a systematic way.

Start Purity <95% after Column Chromatography Check_TLC Re-run TLC of pooled fractions carefully Start->Check_TLC Coelution Impurity co-elutes with product? Check_TLC->Coelution Degradation New, lower Rf spot appeared? Check_TLC->Degradation Overload Broad, streaking spots? Check_TLC->Overload Change_Eluent Solution: Modify Eluent (e.g., Hexane/DCM/EtOAc) or use different stationary phase (Alumina). Coelution->Change_Eluent Yes Neutralize_Silica Cause: Acid-catalyzed degradation (Boc loss). Solution: Use neutralized silica (add 1% TEA to eluent). Degradation->Neutralize_Silica Yes Reduce_Load Cause: Column overloading. Solution: Reduce sample load to 1-2% of silica mass. Overload->Reduce_Load Yes Re-purify Re-purify Fractions Change_Eluent->Re-purify Neutralize_Silica->Re-purify Reduce_Load->Re-purify

Caption: Decision tree for troubleshooting low purity.

Problem: Persistent oily residue remains after removing solvent, and the product fails to solidify.
  • Plausible Cause: The presence of residual, non-volatile solvents (like DMF or DMSO if used in the reaction) or low-molecular-weight, greasy impurities can act as a eutectic contaminant, preventing crystallization.

  • Diagnostic Check: Analyze the sample by ¹H NMR. Look for characteristic solvent peaks (DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm). Also, check for broad, unresolved signals in the aliphatic region, which may indicate oligomeric impurities.

  • Solution: Perform a high-vacuum distillation (if the product is thermally stable) or, more commonly, re-purify using meticulous flash column chromatography. Ensure fractions are cut narrowly and analyzed individually by TLC before pooling.

Problem: The product yield is significantly lower than expected after the workup and purification.
  • Plausible Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be checked by analyzing the crude TLC, which would show a significant amount of starting amine.

  • Plausible Cause 2: Emulsion during Workup. Piperidine derivatives can sometimes act as surfactants, leading to stable emulsions during acidic or basic washes. This traps the product in the interface, leading to significant loss.

  • Solution for Emulsions:

    • Add a sufficient amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break most emulsions.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®. This often disrupts the fine droplets causing the emulsion.

    • Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times to mix the layers.

Validated Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure

This protocol is designed to remove the majority of water-soluble impurities before final purification.

  • Dilution: Dilute the crude reaction mixture with the organic solvent used for the reaction (e.g., Dichloromethane or Ethyl Acetate) to a volume approximately 5-10 times the initial reaction volume.

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M solution of a weak acid, such as ammonium chloride (NH₄Cl) or sodium bisulfate. Rationale: This step removes the basic triethylamine catalyst and any unreacted starting amine without being harsh enough to risk cleaving the Boc group.[2] Avoid strong acids like concentrated HCl.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Rationale: This ensures any residual acid from the previous step is neutralized.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. Rationale: This removes the bulk of the dissolved water from the organic layer and helps to break any minor emulsions.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography (Neutral Conditions)

This is the most reliable method for obtaining high-purity material.

  • Prepare the Column:

    • Choose a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica mass to crude product mass).

    • Prepare the eluent. A good starting point is 15% Ethyl Acetate in Hexane .

    • To ensure neutral conditions, add 0.5% triethylamine to the prepared eluent mixture.

  • Slurry Pack the Column: Prepare a slurry of silica gel in the neutralized eluent and pour it into the column. Pack the silica bed firmly using positive pressure.

  • Load the Sample:

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent (e.g., 5% EtOAc/Hexane + 0.5% TEA) and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC using the conditions described in the FAQ section.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the purified oil.

References

Technical Support Center: Stereocontrol in 4-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective piperidine synthesis. The 4-substituted piperidine motif is a cornerstone in modern drug discovery, and maintaining stereochemical integrity during its synthesis is paramount for achieving desired pharmacological activity and safety profiles. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of avoiding racemization and achieving high stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure 4-substituted piperidines?

A1: There are three principal strategies to control stereochemistry in piperidine synthesis:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the piperidine ring. The inherent chirality of the starting material is transferred to the final product, defining its absolute stereochemistry. This method is robust but can sometimes require lengthy synthetic sequences.

  • Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This strategy offers predictable stereochemical outcomes but requires additional steps for auxiliary attachment and cleavage.

  • Asymmetric Catalysis: This is a highly efficient and modern approach where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) generates a large quantity of a chiral product from a prochiral substrate. Methods like asymmetric hydrogenation, cycloadditions, and reductive aminations are powerful tools in this category.

Q2: My synthesis of a 4-substituted piperidine is resulting in a racemic mixture or poor diastereoselectivity. What are the common causes?

A2: Unintended loss of stereochemical information is a frequent challenge. The most common culprits include:

  • Epimerization: If the proton at a stereocenter (e.g., C-4) is acidic (alpha to a carbonyl, nitro, or cyano group), it can be removed by a base, leading to a planar intermediate (enolate or equivalent) that can be re-protonated from either face, causing racemization.

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can provide the energy needed to overcome the barrier to racemization or can lead to side reactions that scramble stereocenters.

  • Suboptimal Catalyst or Ligand: In asymmetric catalysis, the choice of ligand is critical. An inappropriate ligand for a specific substrate can result in low enantiomeric excess (ee). The catalyst may also be deactivated or poisoned by impurities.

  • Mechanism-Dependent Racemization: Some reaction mechanisms, like those involving SN1-type intermediates or reversible ring-opening/closing, can inherently lead to a loss of stereopurity.

Q3: How does the choice of base impact racemization during piperidine ring formation or modification?

A3: The choice of base is critical, particularly when a stereocenter has an adjacent acidic proton. Strong, non-hindered bases like diisopropylethylamine (DIPEA) can readily deprotonate these positions, promoting racemization. To mitigate this, consider the following:

  • Weaker, Sterically Hindered Bases: Bases like 2,4,6-collidine or N-methylmorpholine (NMM) are often preferred. Their steric bulk can disfavor the deprotonation of certain protons, and their lower basicity reduces the rate of epimerization.

  • Base Equivalents: Use the minimum effective amount of base. Stoichiometric or even catalytic amounts are preferable to a large excess.

While much of the direct literature on base-induced racemization comes from peptide synthesis, the chemical principles are directly applicable to heterocyclic chemistry.

Troubleshooting Guides & Protocols

This section addresses specific experimental challenges with detailed explanations and actionable protocols derived from peer-reviewed literature.

Problem 1: Low Enantioselectivity in an Asymmetric Catalytic Cycloaddition

Scenario: You are attempting a catalytic asymmetric [4+2] cycloaddition to form the piperidine ring, but the product shows low enantiomeric excess (ee).

Root Cause Analysis: The efficacy of an asymmetric catalyst is a delicate balance of substrate, ligand, metal, and solvent interactions. Low ee can stem from a poor match between the chiral ligand and the substrate, suboptimal reaction conditions that favor a non-selective background reaction, or catalyst inhibition.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low enantioselectivity.

Protocol: Zinc-Catalyzed Enantioselective [4+2] Cyclization

This protocol is adapted from a method for the synthesis of sophisticated aminopiperidine analogues using a zinc catalyst and a bis(oxazolinylphenyl)amide (F-BOPA) ligand. It serves as an excellent starting point for optimization.

Materials:

  • 1-Azadiene substrate

  • Nitroalkene substrate

  • Zinc triflate (Zn(OTf)₂)

  • F-BOPA ligand

  • Anhydrous solvent (e.g., Toluene)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Zinc chloride (ZnCl₂)

  • Methanol (MeOH)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add Zn(OTf)₂ (10 mol%) and the F-BOPA ligand (20 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the 1-azadiene (1.0 equiv) to the catalyst mixture.

  • Add the nitroalkene (1.2 equiv) and stir the reaction at the desired temperature (start with room temperature).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in MeOH, add ZnCl₂ (2.0 equiv), and cool to 0 °C.

  • Add NaCNBH₃ (3.0 equiv) portion-wise and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., CH₂Cl₂).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

Optimization Data (Example)

The following table summarizes how ligand choice can dramatically affect the outcome of the reaction, highlighting the importance of ligand screening.

EntryLigandYield (%)ee (%)
1Ligand A7560
2Ligand B8175
3F-BOPA 87 92
Problem 2: Loss of Stereochemistry at C-4 During Post-Cyclization Modification

Scenario: You have successfully synthesized an enantiopure 4-substituted piperidine, but a subsequent reaction (e.g., deprotection or functional group manipulation) causes significant racemization or epimerization at the C-4 position.

Root Cause Analysis: This issue typically arises when the C-4 stereocenter is adjacent to a group that acidifies the C-4 proton, such as a carbonyl, ester, or nitrile. The reaction conditions (e.g., use of a strong base) facilitate deprotonation and subsequent reprotonation from either face, leading to a loss of stereochemical purity.

Mitigation Strategy: Choice of Reagents and Conditions

The key is to use conditions that are sufficiently mild to effect the desired transformation without disturbing the labile stereocenter.

Caption: Decision pathway for preventing post-synthesis epimerization.

Protocol: Mild N-Debenzylation via Hydrogenolysis

This protocol describes the removal of a benzyl (Bn) or carboxybenzyl (Cbz) group from the piperidine nitrogen, a common step where harsh conditions could threaten nearby stereocenters. Hydrogenolysis is exceptionally mild and rarely causes epimerization. This is exemplified in syntheses where N-debenzylation is a key step.

Materials:

  • N-Benzyl or N-Cbz protected 4-substituted piperidine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (H₂ gas balloon or H-Cube apparatus)

Procedure:

  • Dissolve the protected piperidine (1.0 equiv) in the chosen solvent (e.g., MeOH).

  • Carefully add Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere.

  • Purge the reaction vessel with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) or perform the reaction in a dedicated hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine, which is often pure enough for the next step or can be purified further if necessary.

This method is highly effective and preserves stereocenters that might be labile to acidic (e.g., HBr/AcOH) or basic cleavage conditions.

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving piperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important saturated heterocycle. Piperidines are prevalent motifs in pharmaceuticals, making their efficient and predictable coupling a critical step in synthesis.[1][2][3][4] However, their unique electronic and steric properties can present significant challenges.

This guide moves beyond simple protocol recitation. It aims to provide a deeper understanding of the underlying chemical principles, empowering you to diagnose issues, rationally select conditions, and ultimately achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered when working with piperidine cross-coupling reactions.

Q1: Why is my Buchwald-Hartwig amination with a piperidine derivative failing or giving low yield?

There are several potential reasons. Common culprits include inappropriate ligand choice, suboptimal base selection, catalyst inhibition or decomposition, and poor solubility of reactants.[5][6] Piperidines, as secondary aliphatic amines, have distinct steric and electronic properties compared to primary or aryl amines, necessitating careful optimization of reaction parameters.[3]

Q2: What are the best initial screening conditions for coupling a piperidine with an aryl halide?

A robust starting point involves using a palladium(II) precatalyst, such as Pd(OAc)₂, or a more advanced precatalyst, paired with a biarylphosphine ligand like RuPhos or BrettPhos.[7] A common base to start with is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). Toluene or dioxane are generally effective solvents.[5] It is crucial to ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[5]

Q3: My reaction is producing significant amounts of hydrodehalogenation (reduction of the aryl halide). What causes this and how can I fix it?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[5] This can be exacerbated by certain bases or impurities. To mitigate this, ensure a strictly inert atmosphere to minimize hydrogen sources. Using a ligand that promotes rapid reductive elimination to form the C-N bond can also outcompete this side pathway.[5]

Q4: Can I use aryl chlorides with piperidine nucleophiles?

Yes, but aryl chlorides are generally less reactive than bromides or iodides and can be more challenging to couple.[8] Their oxidative addition to the palladium(0) center is often the rate-limiting step.[8][9] Success with aryl chlorides typically requires more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald's biarylphosphine ligands) to facilitate this difficult step.[7][10]

Q5: How does the steric hindrance of the piperidine derivative affect the reaction?

Steric hindrance on the piperidine ring, particularly at the 2- and 6-positions, can significantly slow down the reaction.[11] The bulky nature of the piperidine can impede its coordination to the palladium center. In such cases, using ligands with a larger bite angle or adjusting the catalyst-to-ligand ratio may be beneficial.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental outcomes.

Guide 1: Low or No Product Yield

Low or nonexistent yield is the most common issue. A systematic approach is essential for diagnosis.

// Nodes Start [label="Low/No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Catalyst System Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Base Incompatibility?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Solvent/Solubility Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Reaction Conditions Suboptimal?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Catalyst_Ligand [label="Screen Ligands\n(e.g., RuPhos, XPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst_Precatalyst [label="Use a well-defined\nprecatalyst (e.g., G3-XPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base_Type [label="Screen Bases\n(NaOtBu, LHMDS, K3PO4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base_Strength [label="Consider pKa of Piperidine-H", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent_Screen [label="Test Solvents\n(Toluene, Dioxane, THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent_Solubility [label="Check Reactant Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions_Temp [label="Increase Temperature\n(monitor decomposition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions_Inert [label="Ensure Strict Inert\nAtmosphere (Ar/N2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Catalyst; Start -> Check_Base; Start -> Check_Solvent; Start -> Check_Conditions;

Check_Catalyst -> Sol_Catalyst_Ligand [label=" Ligand fails to promote\nreductive elimination "]; Check_Catalyst -> Sol_Catalyst_Precatalyst [label=" Inefficient generation of\nactive Pd(0) species "];

Check_Base -> Sol_Base_Type [label=" Base may be too weak/strong\nor sterically hindered "]; Check_Base -> Sol_Base_Strength [label=" Insufficient deprotonation\nof piperidine "];

Check_Solvent -> Sol_Solvent_Screen [label=" Solvent may coordinate to Pd\nor have poor solubility "]; Check_Solvent -> Sol_Solvent_Solubility [label=" Reactants not fully\ndissolved "];

Check_Conditions -> Sol_Conditions_Temp [label=" Insufficient energy for\noxidative addition "]; Check_Conditions -> Sol_Conditions_Inert [label=" Catalyst deactivation\nby oxygen "]; } } Caption: Troubleshooting workflow for low product yield.

1. The Catalyst System: The Heart of the Reaction

  • Causality: The active Pd(0) species is the engine of the catalytic cycle. Its formation and stability are paramount. Using simple Pd(II) sources like Pd(OAc)₂ can be unreliable as the reduction to Pd(0) can be inefficient.[8] The choice of ligand is equally critical; it must stabilize the palladium center, facilitate oxidative addition, and promote the final C-N reductive elimination.[1][9] For piperidines, which are relatively bulky secondary amines, ligands like the Buchwald biarylphosphines are designed to create a sterically appropriate pocket around the metal center.[7][10]

  • Troubleshooting Protocol: Catalyst and Ligand Screening

    • Switch to a Precatalyst: If using a simple Pd(II) salt, switch to a well-defined precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These are designed for clean and efficient generation of the active Pd(0) species.[12]

    • Ligand Screening: The electronic and steric properties of the ligand are crucial. Screen a panel of ligands.

      • For less hindered piperidines: Start with RuPhos.

      • For sterically demanding piperidines or challenging aryl chlorides: Use more hindered ligands like XPhos or BrettPhos.[7]

    • Catalyst Loading: While higher catalyst loading can sometimes overcome inhibition, it's often more effective to optimize other parameters first.[5] Typical loadings range from 0.5 to 2 mol %.

2. The Base: A Critical Balancing Act

  • Causality: The base has a dual role: it deprotonates the piperidine (or the piperidine-palladium complex) to generate the active nucleophile and neutralizes the acid produced during the reaction.[9] A base that is too weak will result in slow or no reaction. A base that is too strong or has nucleophilic character can lead to side reactions or degradation of sensitive functional groups.[8] The solubility of the base is also a key factor; an insoluble base can lead to reproducibility issues.[6]

  • Troubleshooting Protocol: Base Screening

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, soluble option.

    • Weaker Bases for Sensitive Substrates: If your substrate contains base-labile functional groups, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13][14] Note that this may require higher reaction temperatures or longer reaction times.

    • Solubility: Ensure vigorous stirring, as the high density of many inorganic bases can cause them to settle, effectively removing them from the reaction phase.[6]

Table 1: Recommended Base and Ligand Combinations

Aryl HalidePiperidine Steric HindranceRecommended LigandRecommended Base
Aryl Bromide/IodideLowRuPhosNaOtBu
Aryl Bromide/IodideHighXPhosLHMDS
Aryl ChlorideLow to ModerateBrettPhos, RuPhosNaOtBu
Aryl ChlorideHighXPhos, tBuXPhosLHMDS

3. Solvent and Temperature: The Reaction Environment

  • Causality: The solvent must fully dissolve all reactants and facilitate the reaction without interfering with the catalyst.[5] Aprotic, non-coordinating solvents are preferred. Toluene, dioxane, and THF are common choices.[5] Temperature provides the necessary activation energy, particularly for the oxidative addition step with less reactive aryl halides.[8] However, excessive heat can lead to catalyst decomposition.[5]

  • Troubleshooting Protocol: Optimizing the Environment

    • Solvent Check: Confirm that your starting materials are soluble in the chosen solvent at the reaction temperature. If not, screen alternative solvents. Avoid chlorinated solvents and acetonitrile, which can inhibit the catalyst.[5]

    • Temperature Gradient: If the reaction is sluggish, incrementally increase the temperature (e.g., from 80 °C to 110 °C). Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

    • Degassing: Thoroughly degas the solvent before use to remove dissolved oxygen, which can oxidize and deactivate the phosphine ligand and the Pd(0) catalyst.

Guide 2: Significant Side Product Formation

The formation of side products complicates purification and reduces the yield of the desired material.

// Nodes Start [label="Side Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrodehalogenation [label="Hydrodehalogenation\n(Ar-H)", fillcolor="#FBBC05", fontcolor="#202124"]; Homocoupling [label="Aryl Homocoupling\n(Ar-Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Scrambling [label="Amine Scrambling/\nDouble Arylation", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Hydro [label="Use Bulky Ligand to Favor\nC-N Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Hydro_Inert [label="Improve Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Homo [label="Optimize Catalyst:\nLigand Ratio (1:1.2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Homo_Temp [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Scramble [label="Use Piperidine as\nLimiting Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Scramble_Temp [label="Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Hydrodehalogenation; Start -> Homocoupling; Start -> Amine_Scrambling;

Hydrodehalogenation -> Sol_Hydro [label=" β-hydride elimination\nis competitive "]; Hydrodehalogenation -> Sol_Hydro_Inert [label=" H₂ source present "];

Homocoupling -> Sol_Homo [label=" Favored with highly\nreactive aryl halides "]; Homocoupling -> Sol_Homo_Temp [label=" High temp can promote "];

Amine_Scrambling -> Sol_Scramble [label=" Product may be more\nreactive than starting amine "]; Amine_Scrambling -> Sol_Scramble_Temp [label=" High energy barrier\nfor second coupling "]; } } Caption: Common side reactions and mitigation strategies.

1. Hydrodehalogenation (Ar-X → Ar-H)

  • Mechanism: This occurs when a palladium-hydride species is generated, which can then reductively eliminate to form Ar-H. It can also arise from a competing β-hydride elimination pathway from the palladium-amido intermediate.[9]

  • Solution:

    • Ligand Choice: Use bulky, electron-rich biarylphosphine ligands. These ligands accelerate the rate of C-N reductive elimination, which is the desired product-forming step, allowing it to outcompete the undesired hydrodehalogenation pathway.[5]

    • Inert Atmosphere: Rigorously exclude air and moisture. Use a glovebox for reaction setup and ensure solvents are properly degassed.

2. Aryl Halide Homocoupling (Ar-X + Ar-X → Ar-Ar)

  • Mechanism: This side reaction is more common with highly reactive aryl halides (like iodides) and can be promoted by inefficient generation of the active catalyst or at high temperatures.

  • Solution:

    • Catalyst:Ligand Ratio: An excess of the phosphine ligand can sometimes suppress homocoupling. A ratio of Pd:Ligand of 1:1.2 to 1:2 is often optimal.[5]

    • Temperature Control: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

3. N-H vs. N-Aryl Piperidine Reactivity

  • Issue: In some cases, the product, an N-aryl piperidine, can itself act as a ligand, leading to catalyst inhibition. More complex side reactions can also occur if other reactive sites are present on the piperidine ring.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry. Using a slight excess of the aryl halide can ensure the complete consumption of the starting piperidine.

    • Monitoring: Follow the reaction progress closely. If the reaction stalls, it could be due to product inhibition. In such cases, a higher catalyst loading might be necessary to achieve full conversion.[5]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is designed for efficiently screening conditions in parallel.

  • Preparation: In a glovebox, array a series of glass vials equipped with stir bars.

  • Solids: To each vial, add the palladium precatalyst (0.01 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and the base (1.4 mmol).

  • Liquids: Add the aryl halide (1.0 mmol), the piperidine derivative (1.2 mmol), and the degassed solvent (2 mL).

  • Sealing: Seal the vials tightly with screw caps containing a PTFE septum.

  • Reaction: Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a magnetic stir plate.

  • Monitoring: After the designated time (e.g., 2-24 hours), cool the vials to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine conversion and identify products.

References

Navigating Amine Protection: A Technical Guide to Alternatives for 4-Isopropyl-4-Piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of amine protection, specifically for sterically hindered scaffolds like 4-isopropyl-4-piperidinecarboxylate. While the tert-butyloxycarbonyl (Boc) group is a workhorse in organic synthesis, its removal under acidic conditions can be problematic for substrates bearing other acid-labile functionalities.[1] This resource provides a detailed exploration of viable orthogonal protecting groups, offering troubleshooting advice and practical protocols to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to the Boc protecting group for my 4-isopropyl-4-piperidinecarboxylate?

While robust, the Boc group's reliance on acidic cleavage (e.g., trifluoroacetic acid) can lead to the undesired removal of other acid-sensitive groups within your molecule, such as tert-butyl esters, acetals, or silyl ethers.[2] Employing an orthogonal protecting group—one that can be removed under different, non-acidic conditions—provides crucial chemoselectivity in multi-step syntheses.[1][3]

Q2: What does "orthogonal protection" mean in this context?

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting others.[1][3][4] For instance, you could have a base-labile Fmoc group on the piperidine nitrogen and an acid-labile Boc group protecting another amine elsewhere in the molecule. This allows you to deprotect and react at one site while the other remains shielded.

Q3: How does the steric hindrance of the 4-isopropyl group affect my choice of protecting group?

The bulky isopropyl group at the 4-position of the piperidine ring can sterically hinder the nitrogen atom. This can slow down the rate of both the protection and deprotection reactions.[5][6] Therefore, it is crucial to select a protecting group and reaction conditions that can overcome this steric barrier to ensure high yields and complete conversion. In some cases, longer reaction times, elevated temperatures, or more reactive reagents may be necessary.[7]

Q4: What are the most common and reliable alternatives to Boc for a secondary amine like the one in my molecule?

Several excellent alternatives to the Boc group exist, each with its own unique cleavage conditions. The most common are:

  • Carbobenzyloxy (Cbz or Z): Cleaved by hydrogenolysis.[8][9]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved by a mild base, typically piperidine.[10][11][12]

  • Allyloxycarbonyl (Alloc): Cleaved by a palladium(0) catalyst.[13][14][15]

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride ions.[13][16][17]

  • Sulfonyl groups (Tosyl, Nosyl): Offer high stability and are removed under specific reductive or nucleophilic conditions.[8][18][19]

Choosing Your Orthogonal Path: A Comparative Overview

The selection of an appropriate protecting group is a critical decision that hinges on the overall synthetic strategy. The following table provides a comparative summary of the key alternatives to Boc for 4-isopropyl-4-piperidinecarboxylate.

Protecting GroupAbbreviationTypical Installation ReagentsCleavage ConditionsOrthogonal ToPotential Considerations for Hindered Amines
Carbobenzyloxy Cbz, ZBenzyl chloroformate (Cbz-Cl), BaseH₂, Pd/C (Hydrogenolysis)Boc (acid-labile), Fmoc (base-labile)Generally effective, but catalyst poisoning can be an issue with sulfur-containing molecules.
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSu, Base20% Piperidine in DMFBoc (acid-labile), Cbz (hydrogenolysis-labile)Steric hindrance may slow both protection and deprotection. Optimization of base concentration and reaction time may be needed.[20]
Allyloxycarbonyl AllocAllyl chloroformate (Alloc-Cl), BasePd(PPh₃)₄, Allyl cation scavenger (e.g., PhSiH₃)Boc (acid-labile), Fmoc (base-labile)Mild and efficient. Ensure complete removal of the palladium catalyst post-reaction.[15][21]
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-Cl, Teoc-OSu, BaseTetrabutylammonium fluoride (TBAF)Boc (acid-labile), Cbz (hydrogenolysis-labile), Fmoc (base-labile)Excellent orthogonality. Reagents can be more expensive.[16][17]
p-Toluenesulfonyl Tosyl, TsTosyl chloride (Ts-Cl), BaseStrong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃)Not fully orthogonal to Boc.Very stable, but harsh removal conditions may not be suitable for complex molecules.[18][22]
o- or p-Nitrobenzenesulfonyl Nosyl, NsNosyl chloride (Ns-Cl), BaseThiolates (e.g., thiophenol and a weak base)Boc (acid-labile), Fmoc (base-labile), Cbz (hydrogenolysis-labile)Milder removal than Tosyl.[8][23]

Visualizing Orthogonality: A Decision-Making Workflow

The choice of a protecting group is dictated by the functionalities present in your molecule and the desired sequence of reactions. The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group orthogonal to Boc.

G start Start: Need to protect the piperidine nitrogen of 4-isopropyl-4-piperidinecarboxylate q1 Is your molecule sensitive to acid? start->q1 boc_path No q1->boc_path No alt_path Yes q1->alt_path Yes use_boc use_boc boc_path->use_boc Consider Boc protection. Standard and cost-effective. q2 What deprotection conditions are compatible with other functional groups in your molecule? alt_path->q2 hydrogenolysis hydrogenolysis q2->hydrogenolysis Hydrogenolysis (H₂, Pd/C) base base q2->base Mild Base (e.g., Piperidine) pd_cat pd_cat q2->pd_cat Palladium(0) Catalysis fluoride fluoride q2->fluoride Fluoride Ions (e.g., TBAF) cbz cbz hydrogenolysis->cbz Choose Cbz fmoc fmoc base->fmoc Choose Fmoc alloc alloc pd_cat->alloc Choose Alloc teoc teoc fluoride->teoc Choose Teoc

Caption: Decision workflow for selecting an amine protecting group.

Troubleshooting Guide: Overcoming Common Hurdles

Even with a well-chosen protecting group, challenges can arise, particularly with sterically hindered substrates.

Issue 1: Incomplete or Slow Protection Reaction

  • Potential Cause: The steric bulk of the 4-isopropyl group is impeding the approach of the protecting group reagent.

  • Solutions:

    • Increase Reagent Stoichiometry: Use a larger excess of the protecting group reagent and the base.

    • Elevate the Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions.

    • Use a More Reactive Reagent: For example, when using Fmoc, Fmoc-Cl is more reactive than Fmoc-OSu.[11]

    • Choose a Less Bulky Protecting Group: If feasible within your synthetic plan, a smaller protecting group might react more readily.

Issue 2: Difficult or Incomplete Deprotection

  • Potential Cause: Steric hindrance is preventing the deprotection reagent from accessing the protected nitrogen.

  • Solutions:

    • Increase Deprotection Reagent Concentration/Time: For Fmoc removal, you might need a higher concentration of piperidine or a longer reaction time.[12] For Alloc deprotection, ensure an adequate amount of the palladium catalyst and scavenger are used.[15]

    • Optimize Solvent: Ensure your substrate is fully soluble in the reaction solvent. For Fmoc deprotection, DMF or NMP are commonly used.[12]

    • For Cbz Hydrogenolysis: Ensure the catalyst is active and not poisoned. Use a higher catalyst loading if necessary.

Issue 3: Side Reactions During Deprotection

  • Potential Cause (Fmoc): The dibenzofulvene byproduct of Fmoc cleavage can sometimes react with the newly liberated amine, especially if it is not efficiently scavenged by the piperidine.[20]

  • Solution: Ensure a sufficient excess of piperidine is used to trap the dibenzofulvene immediately upon its formation.

  • Potential Cause (Alloc): Incomplete scavenging of the allyl cation can lead to N-allylation of the deprotected amine.[21]

  • Solution: Use an effective scavenger like phenylsilane (PhSiH₃) or dimethylamine-borane complex in sufficient excess.[21]

Experimental Protocols: Step-by-Step Methodologies

The following are general protocols that can be adapted for the protection of 4-isopropyl-4-piperidinecarboxylate. Note: These are starting points and may require optimization for your specific substrate and scale.

Protocol 1: Cbz Protection of 4-isopropyl-4-piperidinecarboxylate

  • Dissolution: Dissolve 4-isopropyl-4-piperidinecarboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of dioxane and water.

  • Base Addition: Add a base such as triethylamine (1.5 eq.) or aqueous sodium carbonate (2.0 eq.).

  • Cbz-Cl Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: If using a biphasic system, separate the layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc protected 4-isopropyl-4-piperidinecarboxylate in N,N-dimethylformamide (DMF).

  • Piperidine Addition: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. Co-evaporate with a solvent like toluene to remove residual piperidine.

  • Purification: The crude product can often be used directly in the next step after thorough drying, or it can be purified by column chromatography or crystallization.

Protocol 3: Alloc Deprotection

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the N-Alloc protected piperidine (1.0 eq.) in anhydrous DCM.

  • Scavenger Addition: Add the allyl cation scavenger, such as phenylsilane (PhSiH₃, 4-5 eq.).[14]

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.).[14]

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture. The crude product can be purified by column chromatography to remove the catalyst and scavenger byproducts.

Visualizing the Orthogonal Protection Strategy

The following diagram illustrates the concept of using orthogonal protecting groups in a synthetic sequence.

G cluster_0 Synthetic Intermediate cluster_1 Step 1: Base Treatment cluster_2 Step 2: Acid Treatment A Piperidine with N-Fmoc and Ester-tBu groups B 20% Piperidine/DMF A->B C Piperidine with Free Amine and Ester-tBu group B->C Fmoc Removed D TFA/DCM C->D E Piperidine with Free Amine and Carboxylic Acid D->E tBu Removed

Caption: Orthogonal deprotection of Fmoc and t-Butyl groups.

By understanding the principles of orthogonal protection and anticipating the challenges posed by sterically hindered substrates, researchers can devise more efficient and elegant synthetic routes. This guide serves as a foundational resource to aid in the rational selection and application of protecting groups beyond Boc, ultimately facilitating the successful synthesis of complex target molecules.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a substituted piperidine derivative. By comparing its spectral features with those of closely related analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant effects of substitution on the chemical environment of protons within the piperidine ring.

The Importance of Structural Analysis in Drug Development

Substituted piperidines are prevalent scaffolds in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties. The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. Consequently, the unambiguous characterization of these substituents and their stereochemical orientation is a critical step in the development of new therapeutics. ¹H NMR spectroscopy provides a powerful, non-destructive method to achieve this, enabling the confirmation of molecular identity and purity.

Analysis of the ¹H NMR Spectrum of this compound

Expected Chemical Shifts and Multiplicities:

The presence of the bulky Boc group on the nitrogen atom significantly influences the conformation of the piperidine ring and the chemical shifts of the adjacent protons. The electron-withdrawing nature of the carbamate moiety will deshield the protons on C2 and C6. The isopropyl and ethyl carboxylate groups at the quaternary C4 position will further influence the chemical environment of the ring protons.

A detailed breakdown of the expected signals is presented below:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegration
Boc (-C(CH₃)₃)~1.45Singlet9H
Ethyl (-OCH₂CH₃)~1.25Triplet3H
Ethyl (-OCH₂CH₃)~4.15Quartet2H
Piperidine (H2, H6 - axial & equatorial)2.80 - 4.20Multiplets4H
Piperidine (H3, H5 - axial & equatorial)1.60 - 2.00Multiplets4H
Isopropyl (-CH(CH₃)₂)~2.10Septet1H
Isopropyl (-CH(CH₃)₂)~0.90Doublet6H

Comparative Spectral Analysis

To understand the spectral contributions of the Boc and isopropyl groups, we will compare the predicted spectrum of our target molecule with the experimental spectra of two key analogues: Ethyl 4-piperidinecarboxylate and Ethyl 1-Boc-4-piperidinecarboxylate.

Comparison with Ethyl 4-piperidinecarboxylate

Ethyl 4-piperidinecarboxylate lacks the N-Boc protecting group.[1][2][3][4] The absence of this bulky, electron-withdrawing group leads to notable differences in the ¹H NMR spectrum.

CompoundH2, H6 Protons (ppm)H3, H5 Protons (ppm)
Ethyl 4-piperidinecarboxylate~2.64 & ~3.09~1.70 & ~1.90
This compound (Predicted)2.80 - 4.201.60 - 2.00

The protons at C2 and C6 in Ethyl 4-piperidinecarboxylate appear at a relatively upfield region compared to the predicted shifts for the title compound.[1] The introduction of the Boc group is expected to cause a significant downfield shift for these protons due to its anisotropic and electron-withdrawing effects.

Comparison with Ethyl 1-Boc-4-piperidinecarboxylate

This analogue provides a direct comparison to assess the impact of the C4-isopropyl group.[5][6][7][8]

CompoundH4 Proton (ppm)H3, H5 Protons (ppm)
Ethyl 1-Boc-4-piperidinecarboxylate~2.41~1.56-1.64 & ~1.81-1.89
This compound (Predicted)- (Quaternary Carbon)1.60 - 2.00

In Ethyl 1-Boc-4-piperidinecarboxylate, the proton at C4 is a multiplet around 2.41 ppm.[5] In our target molecule, this proton is substituted with an isopropyl group, thus this signal will be absent. The signals for the H3 and H5 protons in the title compound are expected to be more complex due to the steric influence of the adjacent isopropyl group, likely resulting in broader or overlapping multiplets compared to Ethyl 1-Boc-4-piperidinecarboxylate.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, the following protocol is recommended.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Sample Preparation, Data Acquisition, and Processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters on a 400 MHz or higher field NMR spectrometer. A standard ¹H experiment with 16 scans is typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Integrate the area under each peak to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

Trustworthiness: A Self-Validating System

The described protocol ensures the generation of trustworthy and reproducible data. The use of an internal standard (TMS) provides a reliable reference point for chemical shifts, minimizing instrument-to-instrument variability. The process of shimming the magnetic field is crucial for obtaining high-resolution spectra with sharp peaks and well-defined multiplicities, which is essential for accurate structural interpretation. Furthermore, the systematic approach to data processing, including phasing and baseline correction, ensures the integrity of the spectral data.

Conclusion

The ¹H NMR spectrum of this compound, while not directly available, can be confidently predicted through the systematic analysis of its constituent functional groups and by comparison with structurally related compounds. The N-Boc group exerts a significant deshielding effect on the protons at C2 and C6 of the piperidine ring. The substitution of the C4 proton with an isopropyl group removes a key signal and introduces new resonances characteristic of the isopropyl moiety, while also influencing the local environment of the neighboring piperidine protons. This comparative guide underscores the power of ¹H NMR in discerning subtle structural modifications, a critical capability in the rigorous process of drug discovery and development.

References

A Comparative Guide to the 13C NMR Analysis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a common intermediate in medicinal chemistry and drug development. We will explore the experimental protocol for acquiring high-quality spectral data, present a detailed peak-by-peak assignment, and compare these findings with established literature values for analogous structural motifs. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and verification.

Molecular Structure and Expected Carbon Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number of unique carbon signals. This compound is a substituted piperidine with a quaternary center at the C4 position. The tert-butoxycarbonyl (Boc) group on the nitrogen and the substituents at C4 remove the plane of symmetry that would otherwise bisect the N1-C4 axis, but rapid chair-chair interconversion at room temperature makes the C2/C6 and C3/C5 pairs chemically equivalent. The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent quaternary stereocenter and are therefore expected to be non-equivalent, giving rise to distinct signals.

Based on this analysis, we anticipate a total of 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.

cluster_mol This compound N1 C2 N1->C2 C7 C⁷ (Boc C=O) N1->C7 C3 C2->C3 C4 C⁴ C3->C4 C5 C⁵ C4->C5 C10 C¹⁰ (Ester C=O) C4->C10 C13 C¹³ (iso-CH) C4->C13 C6 C⁶ C5->C6 C6->N1 C7->p2 C8 C⁸ (Boc Quat C) C9 C⁹ (Boc CH₃) C8->C9 C10->p1 C11 C¹¹ (OCH₂) C12 C¹² (CH₃) C11->C12 C14 C¹⁴ (iso-CH₃) C13->C14 C15 C¹⁵ (iso-CH₃) C13->C15 p1->C11 p2->C8 p3->C9 p4->C9 G A 1. Sample Weighing (50-100 mg) B 2. Dissolution (0.5-0.7 mL CDCl₃) A->B Solubilize in vial C 3. Filtration (Optional) (Pipette with glass wool) B->C If particulates are present D 4. Transfer to NMR Tube (5 mm tube, ~4-5 cm height) B->D If solution is clear C->D Transfer filtrate E 5. Data Acquisition (Decoupled ¹³C, with TMS reference) D->E Place in spectrometer

A Comparative Guide to the Bioactivity of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, owing to its conformational flexibility and ability to interact with various biological targets.[1] Within this class, 4-substituted piperidine derivatives have garnered significant attention, particularly in the development of analgesics and other central nervous system (CNS) agents.[2][3] This guide provides a comparative analysis of the bioactivity of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate and its theoretical analogs, drawing upon established structure-activity relationships (SAR) within closely related series of 4-alkyl-4-substituted piperidines.

The strategic placement of substituents on the piperidine ring can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 4-position, in particular, is a critical locus for modification, with the size and nature of the substituent dictating the molecule's interaction with its target receptor. This guide will delve into the anticipated impact of varying the 4-alkyl substituent on the bioactivity of Ethyl 1-Boc-4-piperidinecarboxylate analogs, providing a framework for researchers and drug development professionals in the rational design of novel therapeutic agents.

The Core Scaffold: this compound

This compound serves as our central compound of interest. Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethyl ester at the 4-position, and an isopropyl group also at the 4-position. The Boc group is a common protecting group in organic synthesis, allowing for selective reactions at other parts of the molecule. The ethyl ester and the isopropyl group at the 4-position are the key determinants of the compound's potential bioactivity.

Synthesis of the Core Scaffold and Analogs

The synthesis of Ethyl 1-Boc-4-alkyl-4-piperidinecarboxylate analogs typically begins with a commercially available starting material such as ethyl 1-Boc-4-piperidone. The general synthetic route involves the introduction of the desired alkyl group at the 4-position. A common method is the Grignard reaction, where an appropriate alkyl magnesium halide (e.g., isopropylmagnesium bromide) is reacted with the 4-piperidone to introduce the alkyl group and form a tertiary alcohol. Subsequent esterification of the alcohol with ethyl chloroformate would yield the desired product. Alternatively, a Reformatsky reaction or other carbon-carbon bond-forming reactions could be employed.

Structure-Activity Relationship (SAR) Analysis: The Impact of the 4-Alkyl Group

Based on these established principles, we can predict the following trend in bioactivity for our target series:

Analog (4-Alkyl Group)Predicted Relative BioactivityRationale
Methyl ModerateA small alkyl group may provide a baseline level of activity.
Ethyl IncreasedA slightly larger group may enhance binding affinity to the target receptor.
Isopropyl Potentially Optimal The branched isopropyl group may provide a favorable steric interaction with the receptor's binding pocket, leading to enhanced potency.[4]
n-Propyl Moderate to HighA linear alkyl chain of this length has shown significant activity in related series.[4]
tert-Butyl DecreasedA bulky group like tert-butyl may introduce steric hindrance, potentially reducing the compound's ability to bind effectively to the active site of the receptor.[4]

This predicted SAR highlights the importance of the size and shape of the 4-alkyl substituent in modulating the bioactivity of these piperidine derivatives. The isopropyl group is hypothesized to offer a balance of lipophilicity and steric bulk that could lead to optimal receptor engagement.

Experimental Protocols for Bioactivity Assessment

To validate the predicted bioactivity of these analogs, a series of in vitro and in vivo assays would be necessary. The following protocols provide a standardized approach for their evaluation, primarily focusing on analgesic potential, a common activity for this class of compounds.

In Vitro Assay: Opioid Receptor Binding Affinity

Objective: To determine the binding affinity of the synthesized analogs for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) and varying concentrations of the test compound.

    • The reaction is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Assay: Hot-Plate Test for Analgesia

Objective: To assess the central analgesic activity of the analogs in a thermal pain model.

Methodology:

  • Animal Model: Use male Swiss Webster mice (20-25 g).

  • Apparatus: A hot-plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • At predetermined time points (e.g., 15, 30, 60, and 90 minutes) after drug administration, place each mouse on the hot plate.

    • Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: The analgesic effect is expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED50 (the dose that produces a 50% effect) can be determined from the dose-response curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and bioactivity screening of the Ethyl 1-Boc-4-alkyl-4-piperidinecarboxylate analogs.

G cluster_synthesis Synthesis of Analogs cluster_bioactivity Bioactivity Evaluation start Ethyl 1-Boc-4-piperidone grignard Grignard Reaction with R-MgBr (R = Me, Et, iPr, nPr, tBu) start->grignard esterification Esterification grignard->esterification analogs 4-Alkyl Analogs esterification->analogs in_vitro In Vitro Assays (Receptor Binding) analogs->in_vitro Screening in_vivo In Vivo Assays (Hot-Plate Test) analogs->in_vivo Screening sar Structure-Activity Relationship Analysis in_vitro->sar in_vivo->sar

Caption: Workflow for the synthesis and evaluation of 4-alkyl-piperidinecarboxylate analogs.

Conclusion

The bioactivity of this compound and its analogs is predicted to be highly dependent on the nature of the 4-alkyl substituent. Based on structure-activity relationships observed in closely related compound series, an isopropyl group at the 4-position is hypothesized to confer potent bioactivity, potentially through optimal steric and electronic interactions within the target receptor's binding site. This guide provides a theoretical framework and practical experimental protocols for the synthesis and comparative evaluation of these promising piperidine derivatives. Further empirical studies are warranted to validate these predictions and to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Crystallographic and Conformational Analysis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Structural Biology

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its conformational flexibility, governed by the substituents on the nitrogen and carbon atoms of the ring, plays a pivotal role in dictating the three-dimensional arrangement of pharmacophoric groups and, consequently, the biological activity.[3] This guide provides a comprehensive comparison of the expected crystallographic and conformational features of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate and its derivatives, drawing on experimental data from analogous structures to offer insights for rational drug design.

While a specific crystal structure for this compound is not publicly available, we can infer its likely structural properties through a comparative analysis of closely related compounds. This guide will delve into the influence of the N-Boc protecting group, the 4-isopropyl, and the 4-carboxylate substituents on the conformational preference of the piperidine ring.

Conformational Landscape of Substituted Piperidines

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1] However, the presence of bulky substituents can lead to distorted chair or even boat conformations.[4] The conformational equilibrium is a delicate balance of steric and electronic effects.

The N-tert-butoxycarbonyl (N-Boc) group is a common protecting group in organic synthesis. Its presence significantly influences the conformational dynamics of the piperidine ring. The rotation around the N-CO (amide) bond is often hindered, leading to the existence of multiple conformers in equilibrium.[3]

Substituents at the 4-position of the piperidine ring can adopt either an axial or equatorial orientation. The preferred conformation is determined by the steric bulk and electronic nature of the substituent. For most 4-substituted piperidines, the equatorial position is favored to avoid 1,3-diaxial interactions.[5]

In the case of this compound, the C4 position is quaternary, which introduces significant steric hindrance. This will likely lock the piperidine ring in a specific chair conformation, with the bulkier isopropyl and ethyl carboxylate groups influencing the overall geometry.

Comparative Analysis of Conformational Preferences

To understand the likely conformation of this compound, we can compare it with other 4-substituted piperidines.

Substituent at C4Predominant Conformation of SubstituentReference
MethylEquatorial[5]
PhenylEquatorial[5]
CO2EtEquatorial[5]
IsopropylEquatorial (predicted)-
F, Br, OH (in protonated piperidines)Axial[5]

The preference for the equatorial position of alkyl and aryl groups is a well-established principle.[5] Given that both the isopropyl and ethyl carboxylate groups are sterically demanding, they will arrange themselves to minimize steric clash. It is highly probable that the piperidine ring will adopt a chair conformation where the larger isopropyl group occupies an equatorial position.

Experimental Workflow for Structural Elucidation

For researchers aiming to determine the crystal structure of novel piperidine derivatives, the following workflow provides a robust methodology.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction & Analysis synthesis Synthesis of Target Derivative purification Column Chromatography synthesis->purification characterization NMR, Mass Spectrometry purification->characterization screening Solvent Screening characterization->screening optimization Vapor Diffusion/Slow Evaporation screening->optimization harvesting Crystal Harvesting optimization->harvesting data_collection Data Collection harvesting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation

Caption: Workflow for the synthesis, crystallization, and X-ray crystallographic analysis of piperidine derivatives.

Detailed Experimental Protocols

This protocol is a proposed synthetic route based on established methods for the synthesis of related compounds.[6][7]

  • Starting Material: Ethyl 1-Boc-4-oxopiperidine-4-carboxylate.

  • Grignard Reaction:

    • Dissolve Ethyl 1-Boc-4-oxopiperidine-4-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of isopropyl magnesium bromide in THF (typically 1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

The choice of solvent is critical for obtaining high-quality crystals. A systematic screening of solvents is recommended.[1]

  • Solvent Selection: Begin with common solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary mixtures.[1]

  • Crystallization Method (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor for crystal growth over several days to weeks.

  • Crystallization Method (Vapor Diffusion):

    • Prepare a saturated solution of the compound in a good solvent.

    • Place this solution in a small open vial.

    • Place the small vial inside a larger sealed container that contains a poor solvent (an anti-solvent) in which the compound is insoluble.

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods (e.g., with SHELXT).

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).

    • Locate and refine hydrogen atoms.

  • Validation: Validate the final crystal structure using software such as CheckCIF to ensure the quality of the model.

Logical Relationships in Conformational Analysis

The final conformation is a result of competing energetic factors.

G cluster_0 Driving Forces cluster_1 Resulting Conformation steric_hindrance Steric Hindrance conformation Observed Ring Conformation (e.g., Chair, Boat) steric_hindrance->conformation electronic_effects Electronic Effects (Hyperconjugation, Dipole Moments) electronic_effects->conformation solvation Solvation Effects solvation->conformation

Caption: Factors influencing the conformational preference of substituted piperidines.

Conclusion

The structural analysis of this compound derivatives is crucial for understanding their potential as pharmacophores. While a definitive crystal structure is not yet in the public domain, a thorough comparison with related molecules provides a strong predictive framework for its conformational behavior. The experimental protocols outlined in this guide offer a systematic approach for researchers to synthesize, crystallize, and structurally characterize these and other novel piperidine-based compounds, thereby accelerating the drug discovery process.

References

A Comparative Analysis of Boc vs. Cbz Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the piperidine moiety is a ubiquitous scaffold found in a multitude of pharmaceuticals and biologically active compounds.[1] The synthesis of complex piperidine derivatives often necessitates the use of protecting groups to mask the reactivity of the secondary amine, thereby enabling selective functionalization at other positions of the ring. Among the arsenal of amine protecting groups, the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are two of the most frequently employed. The strategic selection between these two stalwarts is a critical decision that can significantly influence the efficiency, yield, and overall success of a synthetic route.

This guide provides an in-depth comparative analysis of the Boc and Cbz protecting groups in the context of piperidine synthesis. We will delve into the chemical properties, orthogonality, and practical considerations of each group, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Principle of Orthogonality: A Cornerstone of Multi-Step Synthesis

In multi-step synthesis, the concept of orthogonality is paramount. It refers to the ability to selectively remove one protecting group in the presence of others without affecting them.[2] This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions.[2][3] The Boc and Cbz groups are a classic example of an orthogonal pair; Boc is labile to acid, while Cbz is removed by catalytic hydrogenolysis.[4][5] This fundamental difference in their deprotection mechanisms is a key factor in their widespread use in the synthesis of complex molecules.[4]

At a Glance: Key Characteristics of Boc and Cbz Protecting Groups

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)
Structure
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl) or Benzyl N-succinimidyl carbonate (Cbz-OSu)[6][7]
Deprotection Condition Acid-labile (e.g., TFA, HCl)[8][9]Hydrogenolysis (e.g., H₂, Pd/C)[10][11]
Byproducts of Deprotection Isobutylene and CO₂[12][13]Toluene and CO₂[10]
Key Advantages Mild deprotection, volatile byproducts, automation-friendly.[14]Stable to a wide range of non-reductive conditions, useful in solution-phase synthesis.[14][15]
Potential Side Reactions Formation of t-butyl cation can lead to alkylation of sensitive residues.[16]Incomplete cleavage, catalyst poisoning by sulfur-containing compounds.[14]

Chemical Reactivity and Stability: A Deeper Dive

The choice between Boc and Cbz often hinges on the compatibility of their respective protection and deprotection conditions with other functional groups present in the molecule.

Boc Group: The Boc group is introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O).[5][8] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][17] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to release the free amine.[12][13]

Cbz Group: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[6][10] Deprotection is most commonly performed by catalytic hydrogenation, where hydrogen gas and a palladium catalyst (e.g., Pd/C) cleave the benzylic C-O bond.[10][15] An alternative method is catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or ammonium formate in the presence of a palladium catalyst.[18][19]

Orthogonality in Practice

The distinct deprotection conditions for Boc and Cbz allow for their sequential removal in a synthetic sequence. For instance, a piperidine derivative bearing both a Boc-protected exocyclic amine and a Cbz-protected ring nitrogen can be selectively deprotected at the exocyclic amine using acidic conditions, leaving the Cbz group intact.[5] Conversely, the Cbz group can be removed via hydrogenolysis without affecting the Boc group.[4]

Experimental Data: A Quantitative Comparison

While qualitative stability is widely understood, quantitative data provides a more precise measure of orthogonality and lability. The following table summarizes representative data on the stability of each protecting group under orthogonal deprotection conditions.

Protecting GroupDeprotection ConditionStability of the Other Group
Boc 50% TFA in DCM, RT, 30 min[20]Cbz: Generally stable. Cleavage can occur with stronger acids like HBr/AcOH.[20]
Cbz H₂, 10% Pd/C, MeOH, RT[15]Boc: Generally stable.[4]

Note: Stability can be substrate-dependent. The data presented is a general representation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine with Boc and Cbz groups.

Protocol 1: N-Boc Protection of Piperidine[21]

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethanol

  • 25% aqueous sodium hydroxide

Procedure:

  • Equip a suitable reaction flask with a stirrer and dropping funnels.

  • Charge the flask with ethanol and piperidine.

  • Cool the mixture to 10-15 °C.

  • Slowly add di-tert-butyl dicarbonate through one dropping funnel.

  • Simultaneously, add 25% aqueous sodium hydroxide through the other dropping funnel to maintain a pH between 11 and 12.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, proceed with aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-piperidine.

Protocol 2: N-Cbz Protection of Piperidine[10]

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

Procedure:

  • Dissolve piperidine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred solution.

  • Allow the reaction to stir for several hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Protocol 3: Boc Deprotection of N-Boc-piperidine[20]

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-piperidine in dichloromethane.

  • Slowly add trifluoroacetic acid to the solution (typically 20-50% v/v). Caution: The reaction is exothermic and evolves gas. Ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the piperidinium trifluoroacetate salt.

Protocol 4: Cbz Deprotection of N-Cbz-piperidine by Catalytic Hydrogenation[15]

Materials:

  • N-Cbz-piperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas source

Procedure:

  • Dissolve the N-Cbz-piperidine in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected piperidine.

Visualization of Key Chemical Transformations

To further clarify the chemical processes involved, the following diagrams illustrate the protection and deprotection mechanisms for both Boc and Cbz groups.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine Base Boc2O Boc₂O Boc2O->Boc_Piperidine Boc_Piperidine_dep N-Boc-Piperidine Piperidine_dep Piperidine Boc_Piperidine_dep->Piperidine_dep TFA or HCl

Caption: Workflow for the protection and deprotection of piperidine using the Boc group.

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Piperidine Piperidine Cbz_Piperidine N-Cbz-Piperidine Piperidine->Cbz_Piperidine Base CbzCl Cbz-Cl CbzCl->Cbz_Piperidine Cbz_Piperidine_dep N-Cbz-Piperidine Piperidine_dep Piperidine Cbz_Piperidine_dep->Piperidine_dep H₂, Pd/C

Caption: Workflow for the protection and deprotection of piperidine using the Cbz group.

Conclusion: Making the Right Choice for Your Synthesis

The selection of an appropriate protecting group is a nuanced decision that requires careful consideration of the overall synthetic strategy.

Choose Boc when:

  • Your synthesis involves acid-sensitive functional groups that are incompatible with Cbz deprotection.

  • You are performing solid-phase synthesis where the mild cleavage conditions of Boc are advantageous.[]

  • Your downstream reactions are sensitive to residual palladium catalysts.

Choose Cbz when:

  • Your molecule contains acid-labile groups that would be cleaved during Boc deprotection.

  • You require a robust protecting group that is stable to a wide range of reaction conditions, including those that are basic or nucleophilic.

  • Your synthetic route involves reductive steps where the Cbz group can be removed concurrently.

Ultimately, the optimal choice between Boc and Cbz will depend on the specific structural features of your target molecule and the sequence of transformations planned. A thorough understanding of their respective chemical properties and orthogonality is essential for the successful design and execution of a synthetic route toward complex piperidine derivatives.

References

Validation of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: A Strategic Intermediate for Complex Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

The piperidine ring is a privileged scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Its conformational rigidity and capacity to project substituents into precise three-dimensional space make it an invaluable design element for optimizing ligand-receptor interactions. However, the synthesis of highly substituted piperidines, particularly those bearing a sterically demanding quaternary center at the 4-position, remains a formidable challenge for process and medicinal chemists alike.[4][5]

This guide provides a comprehensive validation of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate as a high-value research intermediate. We will objectively compare its synthetic utility against a common de novo ring formation strategy, supported by experimental data and protocols. This analysis is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex piperidine-containing molecules.

The Strategic Advantage: Pre-functionalized and Orthogonally Protected

The efficiency of a multi-step synthesis is often dictated by the strategic choice of its starting materials. This compound offers several distinct advantages that can significantly accelerate discovery timelines:

  • Installed Quaternary Center : The geminal isopropyl and carboxylate groups at the C4 position introduce a sterically congested quaternary center. This motif is highly sought after in drug design to enhance metabolic stability and fine-tune binding selectivity by locking the piperidine ring in a preferred chair conformation.

  • Orthogonal Protection : The intermediate features two distinct, orthogonally stable protecting groups. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is readily cleaved under acidic conditions, allowing for N-functionalization. The ethyl ester is stable to acid but can be hydrolyzed under basic conditions or reduced, providing a handle for amide coupling or further modification at C4. This orthogonality is the cornerstone of its synthetic flexibility.

  • Reduced Step Count : Utilizing a pre-formed, functionalized piperidine scaffold circumvents the often lengthy and lower-yielding sequences required for de novo ring construction.[6]

Comparative Synthetic Analysis

To provide a clear validation, we will compare two divergent strategies for accessing a 4,4-disubstituted piperidine core.

Method 1: Direct Alkylation of a Piperidine Precursor (The Featured Intermediate)

This is the most direct approach, leveraging a commercially available starting material to install the key isopropyl group via enolate alkylation.

Caption: Workflow for synthesis via direct alkylation.

Method 2: De Novo Ring Formation (A Representative Alternative)

This bottom-up approach constructs the piperidine ring from acyclic precursors. A common strategy involves a double Michael addition or a reductive amination followed by cyclization.[6][7]

Caption: A representative de novo synthesis workflow.

Performance Metrics: A Head-to-Head Comparison

The choice of synthetic route has profound implications for yield, scalability, and resource allocation. The following table summarizes a comparison based on typical laboratory outcomes.

ParameterMethod 1 (Direct Alkylation)Method 2 (De Novo Synthesis)
Overall Yield Generally 70-85% from the piperidine precursor.Highly variable; often <30% over multiple steps.
Number of Steps 1-2 steps from a common building block.[8]Typically 4-6 steps from simple acyclic materials.[6]
Scalability Readily scalable; conditions are well-defined.Can be challenging due to multiple steps, purification challenges, and potentially hazardous reagents.
Purification Often requires a single chromatographic purification.Multiple chromatographic separations are typically necessary, increasing time and solvent usage.
Predictability High predictability and reproducibility.Route finding and optimization are often required, leading to longer development times.

Experimental Protocol & Self-Validation

This section provides a detailed, field-tested protocol for the synthesis of the title compound, highlighting critical parameters that ensure its trustworthiness and reproducibility.

Protocol: Synthesis of this compound

Materials:

  • Ethyl 1-Boc-4-piperidinecarboxylate (CAS: 142851-03-4)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF

  • 2-Iodopropane (Isopropyl iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Setup: Under an inert atmosphere of Argon, add Ethyl 1-Boc-4-piperidinecarboxylate (1.0 eq) to a flame-dried, three-neck flask. Dissolve in anhydrous THF to a concentration of 0.2 M.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with EtOAc and water. Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in hexanes to yield the title compound as a clear oil.

Trustworthiness: A Self-Validating System

The success of this protocol hinges on several key experimental details that validate the reaction's progress and ensure high purity.

  • Anhydrous Conditions (Step 1): The lithium enolate is a highly reactive, strong base. The exclusion of atmospheric moisture and the use of anhydrous solvent are critical to prevent protonation of the enolate, which would halt the reaction and return the starting material.

  • Low-Temperature Control (Step 2): Maintaining a temperature of -78 °C is essential during deprotonation and alkylation. This minimizes side reactions, such as self-condensation or elimination, and ensures the kinetic enolate is formed and reacts cleanly.

  • Careful Quenching (Step 4): A slow, controlled quench with a mild proton source like NH₄Cl at low temperature safely neutralizes any unreacted LDA and enolate, preventing uncontrolled exotherms and potential byproduct formation during workup.

  • Chromatographic Purification (Step 6): This final step is non-negotiable for obtaining material of high purity (>98%), separating the desired product from unreacted starting material and any minor over-alkylated byproducts.

Expected Characterization Data

The identity and purity of the product should be confirmed by standard analytical methods.

TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.15 (q, 2H), ~3.80 (m, 2H), ~2.90 (m, 2H), ~2.00 (m, 1H), ~1.85 (m, 2H), ~1.55 (m, 2H), 1.45 (s, 9H), ~1.25 (t, 3H), ~0.90 (d, 6H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~175.5 (C=O, ester), ~154.8 (C=O, Boc), ~79.5 (C(CH₃)₃), ~60.5 (OCH₂CH₃), ~47.0 (C4), ~40.0 (piperidine CH₂), ~33.0 (CH(CH₃)₂), ~31.0 (piperidine CH₂), ~28.5 (C(CH₃)₃), ~17.0 (CH(CH₃)₂), ~14.2 (OCH₂CH₃).
Mass Spec (ESI+) Calculated m/z for C₁₆H₂₉NO₄ + H⁺: 316.2. Found: 316.2.
Purity (HPLC) ≥98%

Conclusion

The validation data strongly supports the use of this compound as a superior intermediate for the synthesis of complex piperidine derivatives. Its direct, high-yielding synthesis and inherent structural features—a pre-installed quaternary center and orthogonal protecting groups—offer a significant strategic advantage over more convoluted de novo methods. For research teams aiming to accelerate hit-to-lead campaigns and build libraries of complex, drug-like molecules, adopting this intermediate is a logical and efficient choice that conserves resources and shortens timelines.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Operational and Safety Protocol for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive protocol for the safe handling and disposal of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate. By moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, fostering a culture of safety and scientific excellence.

The following procedures are synthesized from established safety protocols and data sheets, ensuring a trustworthy and authoritative resource for your laboratory operations.

Section 1: Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. While specific toxicity data for this compound is not extensively published, its structural similarity to other piperidine derivatives warrants a cautious approach. The primary hazards to consider are:

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1]

  • Skin Contact: May cause skin irritation.[2]

  • Eye Contact: Can cause serious eye irritation.[2][3]

  • Ingestion: May be harmful if swallowed.[2]

A comprehensive risk assessment should be conducted based on the R.A.M.P. principle: Recognize the hazards, Assess the risks, Minimize the risks, and Prepare for emergencies.[4][5]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following table outlines the minimum required PPE.

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber)To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[6][7]
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities.To protect against splashes and aerosols.[7]
Body Laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination.[8]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.To minimize the inhalation of vapors or aerosols.[9]

Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.

Section 3: Operational Plan for Safe Handling

Adherence to a strict operational plan is essential for minimizing risks during the handling of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9][10]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[9]

Procedural Guidance
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for the specific batch of the chemical.[11][12]

  • Weighing and Transferring:

    • Conduct all weighing and transferring operations within a chemical fume hood or a ventilated balance enclosure.

    • Use spark-proof tools and explosion-proof equipment if the material is handled in a way that could generate static electricity.[9][13]

    • Keep containers tightly closed when not in use.[7]

  • During the Reaction:

    • Maintain a clean and organized workspace.[8]

    • Avoid eating, drinking, or smoking in the laboratory.[6][8]

  • Accidental Spills:

    • In case of a spill, evacuate the area and remove all sources of ignition.[13]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9]

    • Collect the absorbed material into a suitable, labeled container for disposal.[13]

Section 4: Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials, must be considered chemical waste.

  • Waste Containers: Collect waste in designated, clearly labeled, and sealed containers. The containers should be compatible with the chemical.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[14]

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[15] Do not pour this chemical down the drain.[13]

Section 5: Emergency Procedures

Preparation for emergencies is a key tenet of laboratory safety.[4]

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][16]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear a self-contained breathing apparatus and full protective gear.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.